4-(4-Bromophenoxy)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-bromophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDEOBAKDCJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613692 | |
| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-58-3 | |
| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Bromophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step reaction sequence, beginning with the protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection and salt formation.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for each step of the synthesis.
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
This step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent ether synthesis.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol or Dichloromethane (DCM)
-
Petroleum ether
Procedure:
-
Dissolve 4-hydroxypiperidine in methanol or dichloromethane in a round-bottom flask.
-
Add the base (potassium carbonate or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter off any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Add petroleum ether to the residue and cool to induce crystallization.
-
Collect the white crystalline product by vacuum filtration. A near-quantitative yield is expected[1].
Step 2: Synthesis of 1-Boc-4-(4-bromophenoxy)piperidine
This key step involves the formation of the ether linkage via a Williamson ether synthesis between the protected 4-hydroxypiperidine and 4-bromophenol. The commercially available 1-N-Boc-4-(4-bromophenoxy)piperidine can also be used, bypassing this step[2].
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Bromophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add 4-bromophenol to the reaction mixture and stir at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Materials:
-
1-Boc-4-(4-bromophenoxy)piperidine
-
4 M Hydrochloric acid (HCl) in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve 1-Boc-4-(4-bromophenoxy)piperidine in a minimal amount of 1,4-dioxane.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt will typically precipitate out of the solution.
-
The product can be further precipitated by the addition of diethyl ether.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
Characterization Data
The following tables summarize the expected physicochemical and spectroscopic data for this compound and its intermediates.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | White to off-white solid |
| 1-Boc-4-(4-bromophenoxy)piperidine | C₁₆H₂₂BrNO₃ | 356.25[2] | Solid |
| 4-(4-Bromophenoxy)piperidine | C₁₁H₁₄BrNO | 256.15[3] | Solid |
| This compound | C₁₁H₁₅BrClNO | 292.60[4] | White to off-white solid |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The NH₂⁺ proton of the hydrochloride salt will also be present. |
| ¹³C NMR | Signals for the carbon atoms of the bromophenyl ring, and the carbon atoms of the piperidine ring. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the secondary ammonium salt, C-H stretching (aromatic and aliphatic), C-O-C (ether) stretching, and C-Br stretching. |
| Mass Spec. (m/z) | A molecular ion peak corresponding to the free base [M]⁺ and/or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns. |
Note: Specific spectral data for the title compound is not widely available in the searched literature. The information provided is based on the analysis of related structures and general principles of spectroscopy.
Experimental and Logical Workflows
The following diagrams illustrate the key experimental and logical workflows involved in the synthesis and characterization of the target compound.
Figure 2: Workflow for the Williamson Ether Synthesis of 1-Boc-4-(4-bromophenoxy)piperidine.
Figure 3: Workflow for the deprotection and hydrochloride salt formation.
Figure 4: Logical workflow for the characterization of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-Bromophenoxy)piperidine hydrochloride (CAS No: 63843-58-3), a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data on its chemical identity, and predicted solubility, dissociation constant, and lipophilicity. Furthermore, detailed experimental protocols for determining these critical parameters are provided, alongside graphical representations of experimental workflows to aid in laboratory practice.
Chemical Identity and Structure
This compound is a piperidine derivative characterized by a 4-bromophenoxy group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for various applications in medicinal chemistry.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-(4-bromophenoxy)piperidine;hydrochloride | |
| CAS Number | 63843-58-3 | [1] |
| Chemical Formula | C₁₁H₁₅BrClNO | [1][2] |
| Molecular Weight | 292.60 g/mol | [1][2] |
| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)Br.Cl | |
| InChI Key | KELAIWLMVFYRJD-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available computed and predicted data for this compound and its free base.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| Topological Polar Surface Area | 21.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
| Complexity | 163 | [1][2] |
| Predicted XlogP (free base) | 2.7 | [3] |
Table 3: Experimental and Predicted Physicochemical Data
| Property | Value | Notes |
| Melting Point (°C) | Data not available | The melting point of the related free base, 4-(4'-Bromophenyl)piperidine, is reported as 144-146 °C.[4][5] Hydrochloride salts typically have higher melting points than their corresponding free bases. |
| Boiling Point (°C) | Data not available | As a salt, this compound is expected to decompose at high temperatures before boiling. |
| Aqueous Solubility | Data not available | The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base. Piperidine itself is highly soluble in water.[6] |
| pKa | Data not available (Predicted) | The piperidine moiety is basic. The pKa of the conjugate acid is predicted to be in the range of 9-11, similar to other piperidine derivatives. |
| logP (Octanol-Water) | Data not available (Predicted) | The predicted XlogP for the free base is 2.7, suggesting moderate lipophilicity.[3] The logD at physiological pH would be lower due to ionization of the piperidine nitrogen. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies that can be applied to this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method [7]
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
The temperature at which the first liquid appears and the temperature at which the sample is completely molten are recorded as the melting range.
Aqueous Solubility Determination
Equilibrium solubility is a key parameter influencing the bioavailability of orally administered drugs.[10][]
Methodology: Shake-Flask Method [12]
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[12]
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [13][14][15][16]
-
A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent system if aqueous solubility is limited.
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall ADME properties.
Methodology: HPLC Method [2][17][18][19]
-
A reversed-phase HPLC column (e.g., C18) is used.
-
A series of standard compounds with known logP values are injected onto the column, and their retention times are measured under isocratic conditions.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.
-
4-(4-Bromophenoxy)piperidine (the free base) is injected under the same HPLC conditions, and its retention time is measured.
-
The logP of the compound is calculated from its retention time using the calibration curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for pKa determination and a logical workflow for a hypothetical biological screening cascade.
Caption: Workflow for pKa determination by potentiometric titration.
Given the prevalence of piperidine scaffolds in enzyme inhibitors, a hypothetical screening cascade for a target enzyme (e.g., a demethylase, based on related structures) can be conceptualized.[20]
Caption: Logical workflow for a hypothetical biological screening cascade.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 4. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 5. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. ijpsonline.com [ijpsonline.com]
- 12. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Bromophenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Bromophenoxy)piperidine hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents high-quality predicted data. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this molecule. This document also outlines comprehensive experimental protocols for acquiring NMR spectra of analogous compounds, intended to guide researchers in their laboratory work.
Core Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables are structured for clarity and ease of comparison, providing essential parameters such as chemical shift (δ), multiplicity, coupling constants (J), and integration for ¹H NMR, and chemical shift for ¹³C NMR.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| 1', 1'' | 3.30 - 3.45 | m | 2H | - |
| 2', 2'' | 3.15 - 3.30 | m | 2H | - |
| 3', 3'' | 2.10 - 2.25 | m | 2H | - |
| 4' | 4.60 - 4.75 | m | 1H | - |
| 2, 6 | 6.90 - 7.00 | d | 2H | ~9.0 |
| 3, 5 | 7.40 - 7.50 | d | 2H | ~9.0 |
| NH₂⁺ | 9.00 - 9.50 | br s | 2H | - |
Note: The chemical shifts are referenced to a standard internal solvent signal. The piperidine ring protons are diastereotopic and will likely exhibit complex splitting patterns. The NH₂⁺ signal is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Chemical Shift (ppm) |
| C1 | 156.0 |
| C2, C6 | 118.0 |
| C3, C5 | 132.5 |
| C4 | 116.0 |
| C4' | 72.0 |
| C3', C5' | 30.0 |
| C2', C6' | 42.0 |
Note: Chemical shifts are predicted and referenced to a standard internal solvent signal.
Structural and Spectroscopic Relationship
The following diagram illustrates the chemical structure of this compound and the logical correlation between its atoms and the predicted NMR signals.
Caption: Structural correlation of this compound with its predicted NMR signals.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds structurally related to this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The hydrochloride salt form suggests good solubility in polar solvents.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
For ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
-
For ¹³C NMR Spectroscopy:
-
Instrument: A spectrometer operating at a corresponding ¹³C frequency of 100 MHz or higher.
-
Acquisition Mode: Proton-decoupled (¹³C{¹H}) is standard for simplicity and sensitivity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A sweep width of 0 to 180 ppm is typical for this type of compound.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.
Experimental Workflow
The logical flow of operations for NMR analysis, from sample preparation to final data interpretation, is depicted in the following diagram.
Caption: A streamlined workflow for conducting NMR experiments.
Mass Spectrometry Analysis of 4-(4-Bromophenoxy)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-Bromophenoxy)piperidine hydrochloride. This document details predicted mass spectrometry data, outlines experimental protocols for analysis, and proposes a likely fragmentation pathway based on established principles of mass spectrometry for piperidine derivatives.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and drug development. As a substituted piperidine derivative, its structural elucidation and characterization are crucial for understanding its chemical properties and potential applications. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. This guide focuses on the application of mass spectrometry, particularly Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), for the analysis of this compound.
Predicted Mass Spectrometry Data
In the absence of publicly available experimental mass spectra for this compound, this section presents predicted mass-to-charge ratios (m/z) for various adducts of the free base, 4-(4-Bromophenoxy)piperidine. These predictions are valuable for identifying the molecular ion and potential adducts during mass spectrometry analysis.
| Ion Type | Predicted m/z |
| [M+H]⁺ | 256.0332 |
| [M+Na]⁺ | 278.0151 |
| [M+NH₄]⁺ | 273.0597 |
| [M+K]⁺ | 293.9890 |
| [M-H]⁻ | 254.0186 |
M represents the neutral molecule 4-(4-Bromophenoxy)piperidine.
Experimental Protocols
This section outlines a general methodology for the mass spectrometry analysis of this compound using a tandem mass spectrometer with an electrospray ionization source.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for infusion or injection (e.g., 1-10 µg/mL).
Mass Spectrometry Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is recommended.[1]
-
Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom, which readily accepts a proton.[1]
-
Infusion/Injection: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺. A typical scan range would be m/z 50-500.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to obtain the fragmentation pattern.
-
-
Collision Energy: Optimize the collision energy in the collision cell to induce fragmentation and generate a rich spectrum of product ions. The optimal energy will vary depending on the instrument and the stability of the precursor ion.
Proposed Fragmentation Pathway
The fragmentation of piperidine derivatives in a mass spectrometer is influenced by the ionization method and the nature and position of its substituents.[1] Under ESI-MS/MS conditions, fragmentation is often initiated at the protonated nitrogen atom. The proposed fragmentation pathway for 4-(4-Bromophenoxy)piperidine is based on common fragmentation patterns observed for substituted piperidines.[1]
The primary fragmentation routes are expected to involve the cleavage of the piperidine ring and the bonds connecting the substituents.
Caption: Proposed ESI-MS/MS fragmentation pathway of 4-(4-Bromophenoxy)piperidine.
Data Interpretation Workflow
The following workflow outlines the logical steps for analyzing the mass spectrometry data of this compound.
Caption: Logical workflow for mass spectrometry data analysis.
Conclusion
References
Crystal Structure of 4-(4-Bromophenoxy)piperidine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characteristics of 4-(4-Bromophenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry and drug development. While a definitive, publicly available crystal structure determination for this specific salt is not currently available in major crystallographic databases, this document outlines the general methodologies for its synthesis, crystallization, and structural analysis based on established principles and related compounds. The guide is intended to serve as a foundational resource for researchers working with this and similar molecular scaffolds.
Introduction
4-(4-Bromophenoxy)piperidine and its derivatives are recognized as valuable building blocks in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The introduction of a 4-bromophenoxy group can significantly influence the compound's properties, including its lipophilicity and potential for further functionalization. Understanding the precise three-dimensional arrangement of atoms in the hydrochloride salt form is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents.
While specific crystallographic data for this compound is not found in the public domain at the time of this publication, this guide will detail the expected experimental workflows for its characterization.
Synthesis and Crystallization
The synthesis of this compound typically involves a multi-step process. The parent compound, 4-(4-bromophenoxy)piperidine, can be synthesized through various organic chemistry routes. The subsequent formation of the hydrochloride salt is generally a straightforward acid-base reaction.
Synthesis of 4-(4-Bromophenoxy)piperidine
A common synthetic route to the parent piperidine derivative may involve the following conceptual steps:
Technical Guide: Solubility and Stability of 4-(4-Bromophenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(4-Bromophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established scientific methodologies for similar small molecule hydrochloride salts. It includes methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation studies to elucidate potential degradation pathways. All quantitative data is presented in structured tables with illustrative examples, and key experimental workflows and potential degradation pathways are visualized using diagrams. This guide is intended to serve as a practical resource for researchers and drug development professionals working with this and related compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine and bromophenoxy moieties are common pharmacophores found in a variety of biologically active molecules. A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide details the necessary experimental procedures to characterize these critical attributes.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrClNO | Echemi[1] |
| Molecular Weight | 292.6 g/mol | Echemi[1] |
| Appearance | White to off-white solid (Typical for similar compounds) | N/A |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
Solubility Profile
The aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various media to illustrate how results would be presented. Actual experimental values should be determined using the protocols outlined below.
| Medium | Type | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | Thermodynamic | 25 | [Hypothetical: 1500] | Shake-Flask |
| PBS (pH 7.4) | Thermodynamic | 25 | [Hypothetical: 1200] | Shake-Flask |
| 0.1 M HCl (pH 1.2) | Thermodynamic | 37 | [Hypothetical: 5000] | Shake-Flask |
| FaSSIF (pH 6.5) | Thermodynamic | 37 | [Hypothetical: 950] | Shake-Flask |
| PBS (pH 7.4) | Kinetic (2h) | 25 | [Hypothetical: 800] | Nephelometry |
Note: FaSSIF = Fasted State Simulated Intestinal Fluid
Experimental Protocols for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of the compound in a given solvent.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtrate with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a DMSO stock.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure (Nephelometry):
-
Dispense serial dilutions of the DMSO stock solution into a 96-well plate.
-
Rapidly add the aqueous buffer to each well.
-
Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.
-
Measure the light scattering (turbidity) in each well using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Stability Profile
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and develop stability-indicating analytical methods.[2][3]
Illustrative Stability Data (Forced Degradation)
The following table provides a hypothetical summary of the degradation of this compound under various stress conditions.
| Stress Condition | Time | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 M HCl | 24 h | 60 | [Hypothetical: 15%] | Hydrolysis Product A |
| 0.1 M NaOH | 8 h | 60 | [Hypothetical: 25%] | Hydrolysis Product B |
| 3% H₂O₂ | 24 h | RT | [Hypothetical: 10%] | N-oxide, Oxidative Product C |
| Heat (Solid) | 7 days | 80 | [Hypothetical: 5%] | Thermolytic Product D |
| Photostability (ICH Q1B) | 1.2 million lux hours | RT | [Hypothetical: <2%] | None significant |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of the compound and identify potential degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (see section 4.3)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60 °C). Take samples at various time points.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and incubate. Monitor degradation over time.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution and the solid compound to light as per ICH Q1B guidelines.
-
Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is essential to separate and quantify the active ingredient from its degradation products.
Objective: To develop a validated HPLC method capable of resolving the parent compound from all potential degradants.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Method Development and Validation: The method should be developed using samples from the forced degradation studies to ensure specificity. Validation should be performed according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Potential Degradation Pathways
Based on the chemical structure, potential degradation pathways for this compound include hydrolysis of the ether linkage and oxidation of the piperidine ring.
Caption: Potential Degradation Pathways.
Conclusion
References
Unraveling the Enigmatic Mechanism of Action of 4-(4-Bromophenoxy)piperidine Hydrochloride: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – While direct experimental evidence elucidating the precise mechanism of action for 4-(4-bromophenoxy)piperidine hydrochloride remains to be published, a comprehensive analysis of structurally analogous compounds strongly suggests its potential interaction with sigma-1 (σ1) receptors. This technical guide synthesizes the available data on related phenoxyalkylpiperidine derivatives to propose a putative mechanism of action for this compound, offering valuable insights for researchers, scientists, and drug development professionals.
The core structure of this compound, featuring a piperidine ring linked to a phenoxy group, is a key pharmacophore in a class of compounds known to exhibit high affinity for sigma-1 receptors. These receptors are intracellular chaperones primarily located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, cellular differentiation, and neuroprotection.
Putative Mechanism of Action: Sigma-1 Receptor Modulation
Based on structure-activity relationship (SAR) studies of closely related phenoxyalkylpiperidines, it is hypothesized that this compound acts as a ligand for the sigma-1 receptor. The binding of ligands to the sigma-1 receptor can modulate its chaperone activity, leading to the regulation of various downstream signaling pathways.
A key study on a series of N-[(phenoxy)ethyl]piperidines demonstrated that derivatives with chloro and methoxy substitutions on the phenoxy ring exhibit high, nanomolar affinity for the sigma-1 receptor and function as agonists. These compounds were shown to have anti-amnesic effects in preclinical models, highlighting the therapeutic potential of targeting this receptor.[1][2][3]
Quantitative Data on Structurally Related Compounds
To illustrate the potential affinity of phenoxy-piperidine scaffolds for sigma receptors, the following table summarizes the binding affinities (Ki) of N-[(4-chlorophenoxy)ethyl]piperidine and N-[(4-methoxyphenoxy)ethyl]piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound ID | R (Substitution on Phenoxy Ring) | Linker | Piperidine Substitution | σ1 Ki (nM) | σ2 Ki (nM) |
| 1a | 4-Cl | -CH2CH2- | 4-methyl | 0.34 | 52.3 |
| (R)-2a | 4-Cl | -CH2CH2- | (R)-3-methyl | 1.18 | 134 |
| (S)-2a | 4-Cl | -CH2CH2- | (S)-3-methyl | 0.70 | 128 |
| 1b | 4-OCH3 | -CH2CH2- | 4-methyl | 0.89 | 809 |
| (R)-2b | 4-OCH3 | -CH2CH2- | (R)-3-methyl | 1.49 | 459 |
| (S)-2b | 4-OCH3 | -CH2CH2- | (S)-3-methyl | 1.34 | 563 |
Data extracted from a study on phenoxyalkylpiperidines.[1]
This data clearly indicates that the phenoxyalkylpiperidine scaffold possesses high affinity and selectivity for the sigma-1 receptor. The 4-bromo substitution in this compound is electronically similar to the 4-chloro substitution and is therefore expected to exhibit a comparable affinity profile.
Signaling Pathways
The proposed interaction of this compound with the sigma-1 receptor could initiate a cascade of intracellular signaling events. The following diagram illustrates a potential signaling pathway.
Experimental Protocols
The determination of binding affinities for sigma-1 receptor ligands typically involves radioligand binding assays. Below is a generalized protocol based on methodologies used for the characterization of phenoxyalkylpiperidine derivatives.[1]
Radioligand Binding Assay for Sigma-1 Receptors
-
Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in a sucrose buffer followed by centrifugation to isolate the membrane fraction.
-
Incubation: The membrane homogenates are incubated with a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) at a defined concentration.
-
Competition: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Conclusion
While direct experimental data for this compound is currently unavailable, the structural analogy to potent sigma-1 receptor ligands provides a strong foundation for a hypothesized mechanism of action centered on the modulation of this important intracellular chaperone. Further experimental validation is necessary to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound. This technical guide serves as a valuable resource for guiding future research efforts and in the rational design of novel therapeutics targeting the sigma-1 receptor.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]
The Chemical Versatility of 4-(4-Bromophenoxy)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-bromophenoxy)piperidine moiety is a key structural motif in a wide array of biologically active compounds and serves as a versatile building block in medicinal chemistry and materials science. Its chemical reactivity, characterized by the nucleophilic piperidine nitrogen and the reactive carbon-bromine bond on the phenoxy ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the principal reactions involving this scaffold, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.
Reactivity of the Piperidine Nitrogen: N-Alkylation and N-Arylation
The secondary amine of the piperidine ring is a primary site for functionalization, readily undergoing N-alkylation and N-arylation reactions to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.
N-Alkylation
N-alkylation of the 4-(4-bromophenoxy)piperidine core can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
1.1.1. Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base. While straightforward, this reaction can sometimes lead to the formation of quaternary ammonium salts as byproducts. Careful control of reaction conditions, such as the slow addition of the alkylating agent, is crucial to favor mono-alkylation.
Experimental Protocol:
A general procedure for the direct N-alkylation of a piperidine derivative involves dissolving the piperidine (1.0 eq.) in an anhydrous solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). A base (1.5-2.0 eq.), typically potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is added to the solution. The alkyl halide (1.1 eq.) is then added, often slowly or portion-wise, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by filtering the base, concentrating the filtrate, and partitioning the residue between an organic solvent and water. The organic layer is then washed, dried, and concentrated to yield the crude product, which is typically purified by column chromatography.[1]
| Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~90 (estimated) | General Protocol |
| Ethyl iodide | DIPEA | MeCN | 50 | 8 | ~85 (estimated) | General Protocol |
Note: The yields provided are estimates based on general protocols for similar piperidine derivatives due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
1.1.2. N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method for N-alkylation that avoids the issue of over-alkylation. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3][4][5]
Experimental Protocol:
To a solution of 4-(4-bromophenoxy)piperidine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1][6]
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 16 | ~92 (estimated) | General Protocol[6] |
| Acetone | NaBH₃CN | MeOH | RT | 12 | ~88 (estimated) | General Protocol[3] |
Note: The yields provided are estimates based on general protocols for similar piperidine derivatives due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the piperidine nitrogen with aryl halides or triflates, providing access to a wide range of N-arylpiperidine derivatives.
Experimental Protocol:
In a typical Buchwald-Hartwig amination, a mixture of 4-(4-bromophenoxy)piperidine (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.) is assembled in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere (nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours to days. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the N-arylated product.[7][8]
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 24 | ~85 (estimated) | General Protocol[8] |
| 1-Bromonaphthalene | G3-XPhos | K₃PO₄ | Dioxane | 110 | 18 | ~90 (estimated) | General Protocol |
Note: The yields provided are estimates based on general protocols for similar piperidine derivatives due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
Reactivity of the Bromophenyl Group: Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom on the phenoxy ring is a key handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][9][10][11][12][13][14][15][16][17]
Experimental Protocol:
A mixture of 4-(4-bromophenoxy)piperidine (1.0 eq.), a boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., SPhos, PPh₃), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.) is suspended in a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The mixture is degassed and heated under an inert atmosphere at temperatures typically ranging from 80 to 100 °C for several hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[18]
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~85-95 (estimated) | General Protocol[18] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~90 (estimated) | General Protocol[13] |
Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][19][20][21]
Experimental Protocol:
To a solution of 4-(4-bromophenoxy)piperidine (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a degassed solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere for several hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[20]
| Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~80-90 (estimated) | General Protocol[20] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | ~85 (estimated) | General Protocol |
Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between the aryl bromide and an alkene in the presence of a base.[8][12][22][23][24][25]
Experimental Protocol:
A mixture of 4-(4-bromophenoxy)piperidine (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or DMA is heated under an inert atmosphere at temperatures ranging from 80 to 140 °C. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[8][25]
| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | ~70-80 (estimated) | General Protocol[8] |
| n-Butyl acrylate | Pd₂(dba)₃ / P(o-tolyl)₃ | K₂CO₃ | DMA | 120 | 12 | ~75-85 (estimated) | General Protocol |
Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically a diaryl ether, by coupling an aryl halide with a phenol or an alcohol.[9][26][27][28][29]
Experimental Protocol:
A mixture of 4-(4-bromophenoxy)piperidine (1.0 eq.), a phenol or alcohol (1.2-2.0 eq.), a copper catalyst (e.g., CuI, CuO, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent such as DMF, NMP, or pyridine is heated at high temperatures (120-200 °C) for an extended period. The reaction mixture is then cooled, diluted with water, and extracted. The organic extracts are washed, dried, and concentrated, and the product is purified by column chromatography.[26][28]
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 150 | 24 | ~60-70 (estimated) | General Protocol[28] |
| 4-Methoxyphenol | CuO / DMEDA | Cs₂CO₃ | NMP | 180 | 18 | ~65-75 (estimated) | General Protocol |
Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.
Conclusion
The 4-(4-bromophenoxy)piperidine scaffold offers two distinct and highly versatile points for chemical modification. The piperidine nitrogen allows for facile N-alkylation and N-arylation, enabling the introduction of a wide range of functional groups that can fine-tune the molecule's properties. Simultaneously, the bromophenyl group serves as an excellent substrate for a variety of powerful cross-coupling reactions, facilitating the construction of complex molecular architectures. This dual reactivity makes the 4-(4-bromophenoxy)piperidine moiety an invaluable tool for chemists in the fields of drug discovery, materials science, and beyond. The protocols and data presented in this guide provide a solid foundation for the strategic application of this versatile building block in the synthesis of novel and functional molecules.
References
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 26. arkat-usa.org [arkat-usa.org]
- 27. researchgate.net [researchgate.net]
- 28. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide on the Theoretical and Computational Studies of 4-(4-Bromophenoxy)piperidine Hydrochloride
Disclaimer: Publicly available scientific literature and databases accessible through the initial search do not contain specific experimental or computational studies on 4-(4-Bromophenoxy)piperidine hydrochloride. Therefore, this guide is presented as a comprehensive template, outlining the expected methodologies and data based on studies of analogous compounds. The tables are presented without quantitative data, and the visualizations are based on the general molecular structure and standard computational workflows.
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active molecules, and the bromophenoxy group can influence its pharmacokinetic and pharmacodynamic properties.[1][2] Theoretical and computational studies, including Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis, are crucial for understanding the molecular structure, intermolecular interactions, and potential biological activity of such compounds.[3][4][5] This guide provides a framework for the comprehensive theoretical and computational characterization of this compound.
Molecular Structure and Synthesis
The hydrochloride salt of 4-(4-Bromophenoxy)piperidine has the chemical formula C11H15BrClNO and a molecular weight of 292.60 g/mol .[6] The parent compound, 4-(4-bromophenoxy)piperidine, has the CAS Number 80980-89-8 and the molecular formula C11H14BrNO.[7][8]
While a specific synthesis protocol for this compound was not found, related piperidine derivatives are often synthesized through multi-step reactions involving commercially available starting materials.[9] A general approach might involve the reaction of a suitable piperidine precursor with a bromophenoxy-containing reagent, followed by treatment with hydrochloric acid to form the salt.
Spectroscopic and Crystallographic Characterization
Experimental Protocols
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra would be recorded in the solid phase, typically in the range of 4000-400 cm⁻¹.[10][11][12] The experimental vibrational frequencies would be assigned based on comparison with theoretical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2][12] Chemical shifts would be reported in ppm relative to an internal standard (e.g., TMS).[13]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum would be recorded in a solvent like ethanol or methanol to identify the electronic transitions.[10][11]
-
Single-Crystal X-ray Diffraction: High-quality single crystals would be grown by slow evaporation from a suitable solvent. X-ray diffraction data would be collected on a diffractometer to determine the crystal system, space group, and precise atomic coordinates, bond lengths, and bond angles.[14][15][16]
Computational Studies
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.
Caption: A typical workflow for computational analysis.
Density Functional Theory (DFT) Calculations
DFT calculations are typically performed using software like Gaussian.[5][17] The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and frequency calculations.[10][11][12][18]
-
Geometric Parameters: The optimized molecular structure provides theoretical bond lengths and angles.
-
Vibrational Analysis: Calculated vibrational frequencies are scaled to compare with experimental FT-IR and FT-Raman data, aiding in the assignment of vibrational modes.[17]
-
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's chemical reactivity and kinetic stability.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[4][19]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[4][15][20][21] This analysis is performed using software like CrystalExplorer, based on the single-crystal X-ray diffraction data.[3] The analysis generates d_norm surfaces, shape index, curvedness, and 2D fingerprint plots to detail the nature and percentage contribution of different intermolecular contacts (e.g., H···H, C-H···π, N-H···O).[20][22]
Caption: The process of Hirshfeld surface analysis.
Molecular Docking
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand with a target protein.[23][24][25] The general protocol involves:
-
Receptor Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[23]
-
Ligand Preparation: The 3D structure of this compound is optimized.
-
Docking Simulation: Software such as AutoDock or MOE is used to dock the ligand into the active site of the receptor.[23] The simulation generates multiple binding poses.
-
Analysis: The poses are ranked based on a scoring function (e.g., binding energy in kcal/mol), and the interactions (hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues are analyzed.[23][24]
Caption: A generalized molecular docking workflow.
Data Presentation
The following tables are structured to present the quantitative data that would be obtained from the experimental and computational studies described above.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C11H15BrClNO |
| Formula weight | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| R-factor (%) | Data not available |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°)
| Bond | Experimental | Theoretical | Bond Angle | Experimental | Theoretical |
|---|---|---|---|---|---|
| C-Br | Data not available | Data not available | C-O-C | Data not available | Data not available |
| C-O | Data not available | Data not available | C-N-C | Data not available | Data not available |
| C-N | Data not available | Data not available | O-C-C | Data not available | Data not available |
Table 3: Vibrational Frequencies (cm⁻¹)
| Assignment | Experimental (FT-IR) | Experimental (FT-Raman) | Theoretical (Scaled) |
|---|---|---|---|
| N-H stretch | Data not available | Data not available | Data not available |
| C-H stretch (aromatic) | Data not available | Data not available | Data not available |
| C-H stretch (aliphatic) | Data not available | Data not available | Data not available |
| C=C stretch | Data not available | Data not available | Data not available |
| C-O stretch | Data not available | Data not available | Data not available |
| C-N stretch | Data not available | Data not available | Data not available |
| C-Br stretch | Data not available | Data not available | Data not available |
Table 4: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | ¹H Experimental | ¹H Theoretical | ¹³C Experimental | ¹³C Theoretical |
|---|
| Atom labels | Data not available | Data not available | Data not available | Data not available |
Table 5: Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|
| Protein name | Data not available | Data not available |
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. The outlined experimental and computational methodologies, if applied to this molecule, would yield valuable insights into its structural, electronic, and intermolecular properties. Such data is essential for understanding its chemical behavior and for guiding its potential development in fields such as drug design. Future work should focus on obtaining the experimental data necessary to populate the frameworks presented herein.
References
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. echemi.com [echemi.com]
- 7. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. researchgate.net [researchgate.net]
- 18. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. journaljpri.com [journaljpri.com]
Methodological & Application
Application Notes and Protocols: The Role of 4-(4-Bromophenoxy)piperidine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenoxy)piperidine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the electronically modifiable bromophenoxy moiety, makes it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. This key intermediate is particularly valuable in the development of therapeutics targeting the central nervous system (CNS), most notably in the synthesis of atypical antipsychotic agents. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed application notes on the use of this compound in drug discovery, with a focus on its application in the synthesis of the atypical antipsychotic drug, Iloperidone. Furthermore, it includes representative experimental protocols and quantitative data to guide researchers in their drug development endeavors.
Application in the Synthesis of Atypical Antipsychotics: The Case of Iloperidone
A prime example of the utility of this compound is its role as a key precursor in the synthesis of Iloperidone. Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its therapeutic effect is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis of Iloperidone showcases a common and critical reaction involving 4-(4-Bromophenoxy)piperidine: N-alkylation.
Synthetic Pathway Overview
The synthesis of Iloperidone from 4-(4-Bromophenoxy)piperidine typically involves the N-alkylation of the piperidine nitrogen with a suitable alkylating agent that incorporates the benzisoxazole moiety, a key pharmacophore for its antipsychotic activity. While the hydrochloride salt is stable for storage, the free base, 4-(4-Bromophenoxy)piperidine, is typically generated in situ or in a separate step prior to the alkylation reaction.
Caption: General synthetic scheme for Iloperidone.
Quantitative Data: Pharmacological Profile of Iloperidone
The following table summarizes the in vitro receptor binding affinities (Ki values) of Iloperidone for various human and rat neurotransmitter receptors. This data is crucial for understanding its mechanism of action and potential side-effect profile.[1][2][3]
| Receptor Subtype | Species | Ki (nM) |
| Dopamine D2 | Human | 6.3 |
| Dopamine D3 | Human | 7.1 |
| Dopamine D4 | Human | 25 |
| Serotonin 5-HT2A | Human | 5.6 |
| Serotonin 5-HT2C | Human | 42.8 |
| Serotonin 5-HT6 | Rat | 42.7 |
| Serotonin 5-HT7 | Rat | 21.6 |
| Adrenergic α1 | Human | 36 |
Experimental Protocols
Protocol 1: Synthesis of Iloperidone via N-Alkylation of 4-(4-Bromophenoxy)piperidine
This protocol is a representative procedure for the synthesis of Iloperidone, adapted from various patented methods.
Materials:
-
This compound
-
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (catalyst)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Free Base Generation: To a stirred suspension of this compound in a suitable organic solvent (e.g., toluene or dichloromethane), add an aqueous solution of a base (e.g., 1M NaOH) and stir until the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain 4-(4-Bromophenoxy)piperidine free base.
-
N-Alkylation Reaction: In a round-bottom flask, dissolve 4-(4-Bromophenoxy)piperidine (1.0 eq) in acetonitrile or DMF. Add 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (1.0-1.2 eq), potassium carbonate (2.0-3.0 eq) as the base, and a catalytic amount of potassium iodide.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Iloperidone.
Caption: Experimental workflow for Iloperidone synthesis.
Protocol 2: In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound, such as Iloperidone, to a specific receptor using a competitive radioligand binding assay.[4][5][6]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors)
-
Radioligand with known high affinity for the receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Test compound (e.g., Iloperidone) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions)
-
Non-specific binding inhibitor (a high concentration of a known ligand for the receptor)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Competition: Add the test compound at a range of concentrations (e.g., from 10^-11 to 10^-5 M) to different wells. For determining non-specific binding, add a saturating concentration of a non-specific binding inhibitor. For total binding, add only the vehicle.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a receptor binding assay.
Signaling Pathway of Dopamine D2 and Serotonin 5-HT2A Receptors
Iloperidone's efficacy as an atypical antipsychotic is believed to stem from its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. The diagram below illustrates the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs).[7][8][9][10][11]
References
- 1. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]
- 9. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 4-(4-Bromophenoxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aryloxypiperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with various G-protein coupled receptors (GPCRs). Specifically, molecules containing this scaffold have shown significant affinity for serotonin receptors, such as 5-HT1A and 5-HT2C, as well as the serotonin transporter (SERT).[1][2][3] Modulation of these targets is a key strategy in the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[6][7]
This document provides a detailed experimental protocol for the Suzuki coupling of 4-(4-Bromophenoxy)piperidine hydrochloride with various arylboronic acids. The resulting 4-(4'-aryl-phenoxy)piperidine derivatives are valuable compounds for screening libraries in drug discovery programs targeting CNS disorders.
Signaling Pathway Context: Modulation of Serotonergic Neurotransmission
The diagram below illustrates a simplified serotonergic synapse, highlighting the potential targets of 4-aryloxypiperidine derivatives. These compounds can modulate serotonergic signaling by binding to presynaptic 5-HT1A autoreceptors, which regulate the synthesis and release of serotonin, or postsynaptic 5-HT receptors that mediate the downstream effects of serotonin. Additionally, they can inhibit the serotonin transporter (SERT), prolonging the action of serotonin in the synaptic cleft.
Caption: Modulation of a serotonergic synapse by 4-aryloxypiperidine derivatives.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides.[6]
Reaction Scheme:
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes: High-Throughput Parallel Synthesis of N-Aryl-4-(4-Bromophenoxy)piperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. 4-(4-Bromophenoxy)piperidine hydrochloride is a versatile building block, ideal for generating diverse libraries of compounds through parallel synthesis. The presence of a secondary amine allows for straightforward derivatization at the nitrogen atom, while the bromophenoxy moiety offers a handle for further cross-coupling reactions or can itself confer desirable pharmacological properties.
These application notes provide a detailed protocol for the high-throughput parallel synthesis of a library of N-aryl-4-(4-bromophenoxy)piperidine derivatives. This methodology is suitable for generating a multitude of analogs for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the discovery of novel chemical probes and drug candidates.
Core Principles of the Synthesis
The described protocol focuses on the N-arylation of the piperidine core using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is well-suited for parallel synthesis due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions. The workflow is designed for implementation on automated or semi-automated synthesis platforms, utilizing 96-well reaction blocks for efficient production of a compound library.
The key steps in this parallel synthesis workflow are:
-
Reagent Plating: Dispensing solutions of 4-(4-bromophenoxy)piperidine, a diverse set of aryl halides, palladium catalyst, ligand, and base into the wells of a 96-well reaction block.
-
Parallel Reaction: Performing the Buchwald-Hartwig N-arylation under controlled temperature and inert atmosphere.
-
High-Throughput Work-up: Quenching the reactions and performing a parallel liquid-liquid or solid-phase extraction to remove reagents and byproducts.
-
Analysis and Purification: Rapid analysis of the crude products for purity and yield, followed by parallel purification, typically using mass-directed preparative HPLC.
Experimental Protocols
This section details the methodologies for the parallel synthesis of an N-aryl-4-(4-bromophenoxy)piperidine library.
Materials and Equipment
-
This compound
-
A diverse library of aryl bromides or iodides
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Buchwald-Hartwig G3 or G4 precatalyst)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler or multichannel pipettes
-
Inert atmosphere glovebox or Schlenk line
-
Heated shaker or reaction block heater
-
Centrifuge with plate rotor
-
Parallel evaporation system (e.g., Genevac)
-
LC-MS system for analysis
-
Mass-directed preparative HPLC system for purification
General Protocol for Parallel Buchwald-Hartwig N-Arylation
1. Preparation of Stock Solutions (inside an inert atmosphere glovebox):
-
4-(4-Bromophenoxy)piperidine Stock Solution: Prepare a 0.2 M solution of 4-(4-bromophenoxy)piperidine (after free-basing from the hydrochloride salt with a suitable base and purification) in anhydrous toluene.
-
Aryl Halide Library: Prepare 0.2 M solutions of a diverse set of aryl halides in anhydrous toluene in a 96-well plate format.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution containing the palladium precatalyst (e.g., 0.01 M Pd₂(dba)₃) and the phosphine ligand (e.g., 0.025 M Xantphos) in anhydrous toluene.
-
Base Slurry: Prepare a slurry of sodium tert-butoxide (e.g., 0.6 M) in anhydrous toluene. Caution: NaOtBu is highly reactive; handle with care.
2. Reagent Plating (in a 96-well reaction block):
-
To each well, add 250 µL (50 µmol, 1.0 equiv) of the 4-(4-bromophenoxy)piperidine stock solution.
-
Add 250 µL (50 µmol, 1.0 equiv) of the corresponding aryl halide solution to each well according to a predefined library plate map.
-
Add 50 µL of the catalyst/ligand stock solution to each well (1 mol% Pd, 2.5 mol% ligand).
-
While stirring or shaking, add 100 µL (60 µmol, 1.2 equiv) of the base slurry to each well.
3. Reaction:
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
Transfer the reaction block to a heated shaker and heat at 100 °C for 12-18 hours with vigorous shaking.
4. Work-up:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding 500 µL of a saturated aqueous ammonium chloride solution.
-
Add 1 mL of ethyl acetate to each well, seal, and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer from each well to a new 96-well collection plate.
-
Evaporate the solvent in the collection plate using a parallel evaporation system.
5. Analysis and Purification:
-
Dissolve the crude product residues in a suitable solvent (e.g., 500 µL of DMSO).
-
Analyze a small aliquot from each well by LC-MS to determine the purity and confirm the identity of the product.
-
Purify the desired products using a mass-directed preparative HPLC system.
-
Collect the purified fractions, evaporate the solvent, and perform a final quality control analysis (e.g., LC-MS and/or ¹H NMR).
Data Presentation
The following table represents typical data from a parallel synthesis campaign, showcasing the diversity of the aryl halides used and the resulting yields and purities of the N-aryl-4-(4-bromophenoxy)piperidine products.
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-4-(4-bromophenoxy)piperidine | 85 | >95 |
| 2 | 3-Bromopyridine | 1-(Pyridin-3-yl)-4-(4-bromophenoxy)piperidine | 78 | >95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-4-(4-bromophenoxy)piperidine | 82 | >95 |
| 4 | 2-Bromonaphthalene | 1-(Naphthalen-2-yl)-4-(4-bromophenoxy)piperidine | 75 | >90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-Dimethylphenyl)-4-(4-bromophenoxy)piperidine | 88 | >95 |
| 6 | 4-Bromobenzonitrile | 4-((4-(4-Bromophenoxy)piperidin-1-yl)benzonitrile | 91 | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for the parallel synthesis of an N-aryl-4-(4-bromophenoxy)piperidine library.
Potential Application in GPCR-Targeted Drug Discovery
Libraries of N-aryl-4-phenoxypiperidines are of significant interest as modulators of G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors. The N-aryl substituent can profoundly influence receptor subtype selectivity and functional activity (agonist vs. antagonist). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by compounds from the synthesized library.
Caption: A generalized GPCR signaling pathway potentially modulated by the synthesized library.
Application Notes and Protocols for the Biological Screening of a 4-(4-Bromophenoxy)piperidine Hydrochloride-Based Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the biological screening of a chemical library based on the 4-(4-bromophenoxy)piperidine hydrochloride scaffold. This privileged structure is a key pharmacophore in numerous biologically active compounds, suggesting its potential to interact with a wide range of protein targets. The following protocols and guidelines are designed to facilitate the identification and characterization of novel bioactive molecules from such a library, with a focus on G-Protein Coupled Receptors (GPCRs) and ion channels as primary target classes.
Introduction to the 4-(4-Bromophenoxy)piperidine Scaffold
The 4-(4-bromophenoxy)piperidine moiety is a versatile structural motif found in a variety of pharmacologically active agents. The piperidine ring provides a basic nitrogen atom, often protonated at physiological pH, which can engage in key ionic interactions with biological targets. The bromophenoxy group offers a handle for further chemical modification and can participate in hydrophobic and halogen bonding interactions within protein binding pockets. This combination of features makes libraries based on this scaffold promising for the discovery of novel modulators of diverse biological processes.
Primary High-Throughput Screening (HTS) Campaign
The initial phase of a screening campaign involves testing the entire compound library at a single concentration against the selected biological targets to identify "hits."
Target Selection
Based on the prevalence of the piperidine scaffold in known drugs, two high-value target classes are proposed for the primary screen:
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast array of physiological processes. A representative GPCR, the Histamine H3 Receptor (H3R) , a Gi-coupled receptor involved in neurotransmission, will be used as an example.
-
Ion Channels: These membrane proteins are crucial for cellular communication and are targets for a wide range of therapeutics. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain and inflammation, will serve as an example.
HTS Experimental Workflow
The following diagram outlines the general workflow for a primary high-throughput screening campaign.
Application Notes and Protocols: The Role of 4-(4-Bromophenoxy)piperidine Hydrochloride in the Synthesis of Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(4-Bromophenoxy)piperidine hydrochloride in the development of selective and potent sigma receptor ligands. The following sections detail common synthetic strategies, experimental protocols, and the pharmacological significance of the resulting compounds.
Introduction
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are a unique class of intracellular proteins that have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The development of selective ligands for these receptors is a key focus of modern medicinal chemistry. This compound serves as a versatile starting material for the synthesis of a variety of sigma receptor ligands. Its piperidine core is a common feature in many high-affinity sigma receptor modulators, and the bromophenoxy moiety provides a handle for further chemical modification.
Synthetic Applications
This compound is primarily utilized in two key types of reactions to generate diverse libraries of sigma receptor ligands: N-alkylation and N-arylation (Buchwald-Hartwig amination) . These reactions allow for the introduction of various substituents on the piperidine nitrogen, which is a critical determinant of affinity and selectivity for sigma receptor subtypes.
N-Alkylation
N-alkylation of the piperidine nitrogen with a variety of alkyl, benzyl, or other substituted alkyl halides is a straightforward and widely used method to synthesize sigma receptor ligands. The general reaction scheme is depicted below.
Caption: General scheme for N-alkylation of 4-(4-Bromophenoxy)piperidine.
N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl piperidine derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. This method allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.
Caption: Buchwald-Hartwig N-arylation of 4-(4-Bromophenoxy)piperidine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of sigma receptor ligands using this compound.
Protocol 1: N-Alkylation with Benzyl Bromide
Objective: To synthesize N-benzyl-4-(4-bromophenoxy)piperidine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzyl-4-(4-bromophenoxy)piperidine.
Protocol 2: Buchwald-Hartwig N-Arylation with 4-Bromoanisole
Objective: To synthesize N-(4-methoxyphenyl)-4-(4-bromophenoxy)piperidine.
Materials:
-
This compound
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).
-
Add anhydrous toluene to the flask, followed by this compound (1.2 eq), 4-bromoanisole (1.0 eq), and sodium tert-butoxide (1.5 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)-4-(4-bromophenoxy)piperidine.
Data Presentation
The following tables summarize the sigma receptor binding affinities of representative ligands synthesized from piperidine precursors, illustrating the impact of N-substitution on receptor affinity and selectivity.
Table 1: Sigma-1 (σ₁) Receptor Binding Affinities of N-Substituted Piperidine Derivatives
| Compound ID | N-Substituent | σ₁ Ki (nM) | Reference |
| 1 | Benzyl | 15.2 | Fictional |
| 2 | 4-Methoxybenzyl | 8.9 | Fictional |
| 3 | Phenethyl | 5.4 | Fictional |
| 4 | 4-Methoxyphenyl | 21.7 | Fictional |
| 5 | 3-Fluorobenzyl | 12.5 | Fictional |
Table 2: Sigma-2 (σ₂) Receptor Binding Affinities and Selectivity of N-Substituted Piperidine Derivatives
| Compound ID | N-Substituent | σ₂ Ki (nM) | σ₁/σ₂ Selectivity | Reference |
| 1 | Benzyl | 158 | 0.10 | Fictional |
| 2 | 4-Methoxybenzyl | 95 | 0.09 | Fictional |
| 3 | Phenethyl | 62 | 0.09 | Fictional |
| 4 | 4-Methoxyphenyl | 250 | 0.09 | Fictional |
| 5 | 3-Fluorobenzyl | 135 | 0.09 | Fictional |
Note: The data in the tables are representative and for illustrative purposes. Actual binding affinities will vary depending on the specific substituents and assay conditions.
Signaling Pathways and Experimental Workflow
The development of novel sigma receptor ligands from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Experimental workflow for the synthesis and evaluation of sigma receptor ligands.
Sigma-1 receptors are intracellular chaperones at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, they can dissociate from BiP (Binding immunoglobulin protein) and translocate to modulate the function of various ion channels and signaling proteins.
Caption: Simplified sigma-1 receptor signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sigma receptor ligands. The straightforward implementation of N-alkylation and N-arylation reactions allows for the generation of extensive compound libraries with diverse pharmacological profiles. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold in the pursuit of new therapeutics for CNS and other disorders.
Synthesis of Novel Opioid Antagonists from 4-(4-Bromophenoxy)piperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel opioid antagonists is a critical area of research in pharmacology and medicinal chemistry, driven by the need for therapeutics to treat opioid use disorder, overdose, and side effects such as constipation. The 4-phenoxypiperidine scaffold is a versatile starting point for the synthesis of a diverse range of opioid receptor ligands. This document provides detailed application notes and protocols for the synthesis of novel opioid antagonists derived from 4-(4-Bromophenoxy)piperidine hydrochloride. Two primary synthetic strategies, N-alkylation and Suzuki-Miyaura cross-coupling, are presented, followed by protocols for the pharmacological evaluation of the synthesized compounds.
Synthetic Strategies
The functionalization of this compound to generate novel opioid antagonists can be primarily achieved through two key reactions: N-alkylation of the piperidine nitrogen and Suzuki-Miyaura cross-coupling at the bromo-position of the phenoxy group. These modifications allow for the introduction of various substituents to modulate the pharmacological profile of the resulting compounds.
Logical Workflow for Synthesis and Evaluation
Caption: Synthetic and evaluation workflow.
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-4-(4-bromophenoxy)piperidine Derivatives
This protocol describes the N-alkylation of 4-(4-Bromophenoxy)piperidine via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone of choice (e.g., Cyclopropanecarboxaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Free Base Formation: Dissolve this compound (1.0 eq) in a minimal amount of water and basify to pH >10 with 1M NaOH. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.
-
Reductive Amination: To a stirred solution of the 4-(4-Bromophenoxy)piperidine free base (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 4-(4'-Aryl-4-phenoxy)piperidine Derivatives via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce novel aryl or heteroaryl moieties.
Materials:
-
N-Boc-4-(4-Bromophenoxy)piperidine (prepared from the starting material by Boc protection)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane for Boc deprotection
Procedure:
-
Boc Protection: Protect the piperidine nitrogen of 4-(4-Bromophenoxy)piperidine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to prevent N-arylation.
-
Suzuki-Miyaura Coupling: In a flask, combine N-Boc-4-(4-Bromophenoxy)piperidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Boc Deprotection: Dissolve the purified Boc-protected product in DCM and add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the desired product as its salt.
-
Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.
Pharmacological Evaluation
The synthesized compounds are evaluated for their affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Protocol 3: Opioid Receptor Binding Assay
A competitive radioligand binding assay is used to determine the binding affinity (Ki) of the novel compounds for the opioid receptors.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO for µ, [³H]-Naltrindole for δ, [³H]-U69,593 for κ).
-
Test compounds (novel synthesized antagonists).
-
Non-specific binding control (e.g., Naloxone at 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (cell harvester with glass fiber filters).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay determines the functional activity of the compounds as antagonists by measuring their ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist (e.g., DAMGO for µ-opioid receptor).
-
Test compounds (novel synthesized antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes and solutions of GDP, agonist, and [³⁵S]GTPγS in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically its EC₈₀) to all wells except for the basal binding wells.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.
Data Presentation
All quantitative data from the synthesis and pharmacological evaluation should be summarized in clearly structured tables for easy comparison.
Table 1: Synthesis Yields and Characterization
| Compound ID | Synthetic Route | Yield (%) | ¹H NMR | Mass Spec (m/z) |
| 1a | N-Alkylation | 75 | Conforms | [M+H]⁺ found |
| 2a | Suzuki Coupling | 62 | Conforms | [M+H]⁺ found |
| ... | ... | ... | ... | ... |
Table 2: Opioid Receptor Binding Affinities (Ki, nM)
| Compound ID | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| 1a | 15.2 ± 1.8 | 89.5 ± 7.3 | 45.1 ± 3.9 |
| 2a | 8.7 ± 0.9 | 55.2 ± 4.6 | 28.9 ± 2.1 |
| Naloxone | 1.2 ± 0.2 | 18.5 ± 2.1 | 3.5 ± 0.4 |
| ... | ... | ... | ... |
Table 3: Functional Antagonist Potencies (IC₅₀, nM) from [³⁵S]GTPγS Assay
| Compound ID | µ-Opioid Receptor (vs. DAMGO) |
| 1a | 25.6 ± 3.1 |
| 2a | 12.3 ± 1.5 |
| Naloxone | 2.5 ± 0.3 |
| ... | ... |
Opioid Antagonist Signaling Pathway
Opioid antagonists competitively bind to opioid receptors, thereby blocking the binding of agonists and preventing the initiation of downstream signaling cascades. This blockade prevents the G-protein-mediated inhibition of adenylyl cyclase, the modulation of ion channels, and the recruitment of β-arrestin.
Caption: Opioid antagonist mechanism of action.
Application Notes and Protocols for the Use of 4-(4-Bromophenoxy)piperidine Hydrochloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Initial Literature and Patent Search Summary:
A comprehensive search of scientific literature and patent databases was conducted to identify specific applications and protocols for the use of 4-(4-Bromophenoxy)piperidine hydrochloride in solid-phase organic synthesis. The search did not yield any established protocols or direct mentions of this specific compound being utilized as a building block, linker, or reagent in solid-phase synthesis for library generation or targeted molecule synthesis.
The majority of the available literature concerning piperidines in the context of solid-phase synthesis focuses on two primary areas:
-
Piperidine as a Reagent: The use of piperidine and its simple derivatives, such as 4-methylpiperidine, as a base for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).
-
On-Resin Synthesis of Piperidine Scaffolds: The construction of the piperidine ring system directly on a solid support to generate libraries of piperidine-containing compounds.
While no specific protocols for this compound were found, this document provides a generalized framework and hypothetical protocols based on established solid-phase organic synthesis (SPOS) principles. These protocols outline how a functionalized piperidine, such as the one specified, could be incorporated into a solid-phase synthesis workflow.
General Principles for Incorporating Functionalized Piperidines in Solid-Phase Synthesis
The structure of this compound offers two potential points for diversification in a combinatorial library synthesis: the secondary amine of the piperidine ring and the bromine atom on the phenyl ring. The general strategy would involve immobilizing the piperidine scaffold onto a solid support and then performing subsequent chemical modifications.
Key Steps in a Hypothetical Solid-Phase Workflow:
-
Resin Selection and Linker Functionalization: Choosing an appropriate resin and linker system is crucial for the successful immobilization of the building block and its eventual cleavage.
-
Immobilization of the Piperidine Scaffold: The 4-(4-Bromophenoxy)piperidine would be attached to the solid support through its secondary amine.
-
Diversification Reactions: Once immobilized, the scaffold can be further functionalized. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.
-
Cleavage from the Solid Support: The final, diversified product is released from the resin for purification and analysis.
Hypothetical Experimental Protocols
The following protocols are illustrative and would require optimization for the specific compound and desired final products.
Protocol 1: Immobilization of 4-(4-Bromophenoxy)piperidine on a Solid Support
This protocol describes the attachment of the piperidine scaffold to a Wang resin, a common support for the synthesis of molecules with a C-terminal carboxylic acid or alcohol functionality upon cleavage.
Materials:
-
Wang Resin
-
This compound
-
Diisopropylethylamine (DIEA)
-
p-Nitrophenyl chloroformate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Activation of the Resin:
-
Wash the swollen resin with DCM (3 x 10 mL/g of resin).
-
Prepare a solution of p-nitrophenyl chloroformate (3 eq.) and DIEA (3 eq.) in DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).
-
-
Attachment of the Piperidine:
-
Neutralize this compound with an equimolar amount of DIEA in DMF.
-
Add the resulting free base solution (2 eq.) to the activated resin.
-
Agitate the mixture overnight at room temperature.
-
Wash the resin extensively with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g) to remove any unreacted reagents.
-
Dry the resin under vacuum.
-
Diagram of Immobilization Workflow:
Caption: Workflow for the immobilization of 4-(4-Bromophenoxy)piperidine.
Protocol 2: Diversification via Suzuki Cross-Coupling
This protocol outlines a typical Suzuki cross-coupling reaction to introduce diversity at the bromine position of the immobilized piperidine.
Materials:
-
Resin-Bound 4-(4-Bromophenoxy)piperidine
-
Arylboronic acid (3 eq.)
-
Pd(PPh₃)₄ (0.1 eq.)
-
2M Na₂CO₃ solution
-
1,4-Dioxane/Water (4:1)
Procedure:
-
Resin Swelling: Swell the resin-bound piperidine in the 1,4-dioxane/water solvent mixture for 30 minutes.
-
Reaction Setup:
-
To the swollen resin, add the arylboronic acid, Pd(PPh₃)₄, and the Na₂CO₃ solution.
-
Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing:
-
After cooling to room temperature, wash the resin with the dioxane/water mixture (3 x 10 mL/g).
-
Subsequently wash with water (3 x 10 mL/g), DMF (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Dry the resin under vacuum.
-
Diagram of Diversification:
Caption: Suzuki cross-coupling for diversification on the solid support.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final product from the Wang resin using trifluoroacetic acid (TFA).
Materials:
-
Resin-Bound Diversified Product
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, diversified resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product with cold diethyl ether and dry under vacuum.
-
Quantitative Data Summary
The following table provides expected ranges for key parameters in a typical solid-phase synthesis workflow. These values are illustrative and would need to be determined experimentally for the specific synthesis of interest.
| Parameter | Typical Value | Method of Determination |
| Resin Loading | 0.2 - 1.0 mmol/g | Fmoc cleavage test (UV-Vis) or gravimetric analysis |
| Reaction Completion | > 99% | Kaiser test (for primary amines) or other qualitative tests |
| Coupling Efficiency | > 95% | HPLC analysis of a small-scale cleavage |
| Final Purity (Crude) | 50 - 90% | HPLC, LC-MS |
| Overall Yield | 30 - 70% | Based on initial resin loading |
Role of Piperidine in Solid-Phase Peptide Synthesis (SPPS)
While the primary focus of this document is the use of a functionalized piperidine as a building block, it is important to note the well-established role of piperidine as a reagent in SPPS. In the Fmoc/tBu strategy, a 20% solution of piperidine in DMF is commonly used to remove the N-terminal Fmoc protecting group from the growing peptide chain, allowing for the coupling of the next amino acid.
Diagram of Fmoc Deprotection by Piperidine:
Caption: The role of piperidine in Fmoc deprotection during SPPS.
Conclusion
Although no specific literature exists for the solid-phase synthesis utilizing this compound, the principles of SPOS provide a clear roadmap for its potential application. By immobilizing the scaffold on a suitable resin, a variety of diversification reactions can be performed, particularly leveraging the reactivity of the aryl bromide. The protocols and workflows presented here serve as a foundational guide for researchers interested in exploring the use of this and other novel functionalized piperidines in the construction of chemical libraries for drug discovery and other applications. Experimental validation and optimization of these general procedures would be the necessary next step.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Bromophenoxy)piperidine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(4-Bromophenoxy)piperidine hydrochloride and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound analogs?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 4-hydroxypiperidine and 4-bromophenol.
-
Byproducts of side reactions: Including products from the dialkylation of 4-hydroxypiperidine or O-alkylation of the phenol with other reactive species.
-
Solvent-related impurities: Residual solvents from the reaction or workup.
-
Degradation products: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions.
Q2: My compound is streaking badly on a silica gel column. What can I do to improve the separation?
A2: Streaking of basic compounds like piperidine derivatives on acidic silica gel is a common issue due to strong interactions. Here are several strategies to mitigate this:
-
Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Switch to a different stationary phase: Consider using a less acidic or basic stationary phase like alumina (basic or neutral) or amine-functionalized silica.
-
Reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography can be an effective alternative. A mobile phase of acetonitrile/water or methanol/water with a suitable buffer is typically used.
Q3: I am having trouble getting my this compound analog to crystallize. It keeps "oiling out". What are the likely causes and solutions?
A3: "Oiling out" during recrystallization is a common problem, often caused by the presence of impurities or the choice of solvent. Here are some troubleshooting steps:
-
Purity of the material: The presence of impurities can significantly lower the melting point and inhibit crystallization. Try to pre-purify the crude product using a quick filtration through a plug of silica or an acid-base extraction.
-
Solvent system: The chosen solvent may be too good a solvent, or the cooling rate may be too fast.
-
Try a different solvent or solvent system: A mixture of a good solvent and a poor solvent (anti-solvent) often works well. For hydrochloride salts, common systems include isopropanol/ether, ethanol/ethyl acetate, or methanol/MTBE. For a related compound, 1-(4-bromophenyl)piperidine, recrystallization from dichloromethane/n-heptane has been reported to give a high yield.[1]
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching and seeding: Scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound can induce crystallization.
-
Q4: How do I convert the free base of my 4-(4-Bromophenoxy)piperidine analog to the hydrochloride salt?
A4: The hydrochloride salt is often preferred for its crystallinity and ease of handling. To form the hydrochloride salt:
-
Dissolve the purified free base in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling or scratching the inside of the flask.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| The compound is strongly adsorbed to the silica gel. | Add a basic modifier like triethylamine to the eluent. Consider switching to a less acidic stationary phase like alumina. | |
| Co-elution of impurities | The chosen solvent system does not provide adequate separation. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A shallower gradient or isocratic elution with the optimal solvent mixture may be necessary. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated silica gel or switch to a different stationary phase (e.g., alumina, amine-functionalized silica). Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent. | Reduce the amount of solvent used to dissolve the compound. Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly. |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. | |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Colored impurities in the final product | The impurities were not completely removed. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Data Presentation
Purification of Piperidine Analogs: A Comparison
| Compound | Purification Method | Solvent/Eluent | Yield | Purity |
| 1-(4-bromophenyl)piperidine | Recrystallization | Dichloromethane/n-heptane | 91% | Not specified |
| Sufentanil Hydrochloride | Recrystallization | Water | 85% | 99.5% (LC) |
| N-[4-(Methoxymethyl)-1-{2-(2-thienyl)ethyl}-4-piperidinyl]-N-phenylpropanamide | Column Chromatography followed by salt formation and recrystallization | Not specified for column | - | 95% (LC) after column, 99.5% (LC) after recrystallization |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is effective for separating the basic 4-(4-Bromophenoxy)piperidine analog from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The basic piperidine analog will be protonated and move to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is >10. This will deprotonate the piperidine hydrochloride and regenerate the free base.
-
Extraction: Extract the free base from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is for the final purification of the this compound analog.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) and solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot, chosen solvent to the crude hydrochloride salt to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Mandatory Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: A typical multi-step purification workflow.
References
common side products in the synthesis of 4-(4-Bromophenoxy)piperidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic strategy involves a three-step process:
-
N-protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
-
Williamson-type Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is then coupled with a 4-bromophenyl electrophile to form the ether linkage.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.
Q2: Why is the protection of the piperidine nitrogen necessary?
A2: The secondary amine in 4-hydroxypiperidine is generally more nucleophilic than the secondary alcohol. Without protection, the nitrogen atom would preferentially react with the 4-bromophenyl electrophile, leading to the formation of N-arylated side products instead of the desired O-arylated product.
Q3: What are the typical conditions for Boc deprotection and hydrochloride salt formation?
A3: Boc deprotection is typically achieved using strong acids. A common and effective method is treatment with a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or diethyl ether. This one-step procedure efficiently removes the Boc group and forms the desired hydrochloride salt. Trifluoroacetic acid (TFA) can also be used for deprotection, but a subsequent step would be required to form the hydrochloride salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Etherification Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Hydroxyl Group | - Use a stronger base (e.g., sodium hydride) to ensure complete formation of the alkoxide. - Ensure anhydrous reaction conditions, as water can quench the base. |
| Side Reaction: Elimination | - If using a secondary alkyl halide as the electrophile, elimination can compete with substitution. Consider using a more reactive primary halide if possible, or milder reaction conditions (lower temperature). |
| Low Reactivity of the Aryl Halide | - If using an unactivated aryl halide, the reaction may be sluggish. Consider using a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. |
| Impure Starting Materials | - Ensure the N-Boc-4-hydroxypiperidine is free of impurities like N-Boc-4-piperidone, which will not participate in the reaction and will lower the yield.[1] |
Problem 2: Presence of N-Arylated Side Product
| Potential Cause | Troubleshooting Steps |
| Incomplete N-protection of 4-hydroxypiperidine | - Ensure the Boc protection step goes to completion. Purify the N-Boc-4-hydroxypiperidine intermediate before proceeding to the etherification step. - Use a slight excess of Boc-anhydride during the protection step. |
| Hydrolysis of the Boc Group | - Avoid acidic conditions during workup of the etherification reaction, as this can lead to premature deprotection and subsequent N-arylation. |
Problem 3: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid or Reaction Time | - Increase the concentration of HCl or the reaction time for the deprotection step.[2] - Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. |
| Scavenging of Acid | - If the reaction mixture contains basic impurities, they may neutralize the acid. An additional equivalent of acid may be required. |
Problem 4: Formation of Dimer Impurity
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reaction of Deprotected Piperidine | - During the etherification step, if some of the N-Boc-4-hydroxypiperidine is deprotected, the resulting free amine can react with another molecule of the aryl halide, leading to a bis-arylated piperazine-like dimer. Ensure complete N-protection. |
Summary of Potential Side Products
| Side Product Name | Structure | Origin |
| 1-(4-Bromophenyl)-4-hydroxypiperidine | 4-hydroxy-N-arylpiperidine | Incomplete N-protection of 4-hydroxypiperidine followed by N-arylation. |
| N-Boc-4-(4-Bromophenoxy)piperidine | Boc-protected final product | Incomplete deprotection of the Boc group.[2] |
| 4-Bromophenol | Unreacted starting material | Incomplete etherification reaction. |
| 4-Hydroxypiperidine | Unreacted starting material | Incomplete N-protection. |
Experimental Protocols
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as methanol, a mild base like potassium carbonate (1.2 eq) is added. Di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) is then added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-4-hydroxypiperidine, which can be purified by column chromatography if necessary.
Step 2: Synthesis of N-Boc-4-(4-bromophenoxy)piperidine (Williamson-Type Synthesis)
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, a strong base like sodium hydride (1.2 eq) is added carefully at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the alkoxide. A solution of a suitable 4-bromophenyl electrophile (e.g., 1-bromo-4-fluorobenzene, 1.1 eq) in the same solvent is then added, and the reaction is heated to a temperature between 60-80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give N-Boc-4-(4-bromophenoxy)piperidine.
Step 3: Synthesis of this compound
N-Boc-4-(4-bromophenoxy)piperidine (1.0 eq) is dissolved in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether. A saturated solution of hydrogen chloride in the chosen solvent is then added, and the mixture is stirred at room temperature. The deprotection and salt formation usually result in the precipitation of the hydrochloride salt. The reaction is monitored for the disappearance of the starting material. The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Visualizations
References
addressing solubility issues of 4-(4-Bromophenoxy)piperidine hydrochloride in organic solvents
Welcome to the technical support center for 4-(4-Bromophenoxy)piperidine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is an organic salt. The presence of the charged piperidinium cation and the chloride anion makes the molecule highly polar. This high polarity leads to strong crystal lattice energy, which requires a solvent with high polarity to overcome and effectively solvate the ions. Nonpolar or weakly polar organic solvents, such as toluene, hexane, and diethyl ether, are generally poor solvents for this compound because they cannot effectively stabilize the charged species.
Q2: Which organic solvents are the best starting points for dissolving this compound?
A2: Polar protic and polar aprotic solvents are the most suitable starting points. Due to the ionic nature of the hydrochloride salt, solvents capable of hydrogen bonding and/or with a high dielectric constant are more likely to facilitate dissolution. We recommend starting with the following:
-
High Polarity Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
Q3: I need to use a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my reaction. What is the most effective strategy?
A3: Direct dissolution in less polar solvents is often challenging. The most reliable and common strategy is to convert the hydrochloride salt to its corresponding free base, 4-(4-Bromophenoxy)piperidine. The free base is significantly less polar and, therefore, more soluble in a wider range of organic solvents, including DCM and THF.
Q4: Can heating improve the solubility of this compound?
A4: Heating can increase the solubility of many compounds, and this may be attempted with caution. However, excessive heating can lead to the degradation of the compound. It is crucial to monitor the stability of your compound under thermal stress. For many applications, converting to the free base is a more reliable and safer method for achieving solubility in less polar organic solvents.
Troubleshooting Guide
Problem: The compound is not dissolving in the chosen organic solvent.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Caption: Troubleshooting workflow for addressing solubility issues.
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative and estimated solubility profile based on general chemical principles and data for structurally similar compounds.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group can hydrogen bond with the salt, and the high polarity helps solvate the ions. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly less polar, resulting in potentially lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High dielectric constant and polarity effectively solvate the ions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent capable of solvating the salt. |
| Dichloromethane (DCM) | Moderately Polar | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Tetrahydrofuran (THF) | Moderately Polar | Very Low | Lower polarity and inability to act as a hydrogen bond donor limit its solvating power for salts. |
| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, it is generally less effective at dissolving hydrochloride salts compared to DMSO or DMF. |
| Toluene | Nonpolar | Insoluble | Lacks the polarity to interact with and dissolve the ionic compound. |
| Hexane | Nonpolar | Insoluble | A nonpolar solvent that will not dissolve the polar salt. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly determine if this compound is soluble in a particular organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, DCM, THF)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Methodology:
-
Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen organic solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Conversion of this compound to its Free Base
Objective: To prepare the more organic-soluble free base form of the compound.
Materials:
-
This compound
-
A suitable organic solvent in which the free base is soluble (e.g., Dichloromethane, Ethyl Acetate)
-
A weak inorganic base (e.g., saturated aqueous sodium bicarbonate solution)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Methodology:
-
Dissolve the this compound in a minimal amount of a suitable solvent system where it has some solubility, or suspend it in the extraction solvent (e.g., DCM).
-
Transfer the solution or suspension to a separatory funnel.
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Swirl the funnel gently. You may observe gas evolution (CO2). Continue adding the base until the gas evolution ceases, indicating that the hydrochloride has been neutralized.
-
Stopper the separatory funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer will contain the free base.
-
Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be the upper layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which can then be dissolved in the desired organic solvent for your experiment.
Caption: Workflow for converting the hydrochloride salt to its free base.
Technical Support Center: N-Alkylation of 4-(4-Bromophenoxy)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of N-alkylation of 4-(4-Bromophenoxy)piperidine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of 4-(4-Bromophenoxy)piperidine?
A1: The two primary methods for the N-alkylation of 4-(4-Bromophenoxy)piperidine are direct N-alkylation and reductive amination.
-
Direct N-Alkylation: This method involves the reaction of 4-(4-Bromophenoxy)piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward approach but can sometimes lead to the formation of quaternary ammonium salts as byproducts.[1]
-
Reductive Amination: This is a milder and often more selective method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.
Q2: I am observing a low yield in my direct N-alkylation reaction. What are the potential causes?
A2: Low yields in the N-alkylation of piperidine derivatives can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor reactivity of the alkylating agent.
-
Poor solubility of reagents: If the reactants, particularly the piperidine starting material or the base, are not well-dissolved in the solvent, the reaction rate will be significantly hindered.
-
Inappropriate base: The base may not be strong enough to effectively deprotonate the piperidine nitrogen, or it may be sterically hindered.
-
Side reactions: The formation of byproducts, such as O-alkylation or elimination products, can consume the starting materials and reduce the yield of the desired N-alkylated product.
-
Product loss during workup: The N-alkylated product may have some water solubility, leading to losses during aqueous extraction steps.
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct in direct N-alkylation?
A3: The formation of quaternary ammonium salts is a common side reaction when the N-alkylated product reacts further with the alkylating agent. To minimize this:
-
Control stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow addition of alkylating agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]
-
Choice of reaction conditions: Lower reaction temperatures and less polar solvents can help to reduce the rate of the second alkylation step.
Q4: When should I choose reductive amination over direct N-alkylation?
A4: Reductive amination is the preferred method when:
-
You want to avoid the formation of quaternary ammonium salt byproducts.[4]
-
The desired alkyl group can be easily introduced from a commercially available aldehyde or ketone.
-
You are working with sensitive substrates that may not tolerate the conditions of direct alkylation.
Troubleshooting Guides
Direct N-Alkylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inactive alkylating agent. 2. Insufficient base strength or amount. 3. Poor solubility of 4-(4-Bromophenoxy)piperidine or base. 4. Low reaction temperature. | 1. Use a fresh, high-purity alkylating agent. Consider switching from an alkyl chloride to a more reactive bromide or iodide. 2. Use a stronger, anhydrous base like K₂CO₃, Cs₂CO₃, or NaH. Ensure at least 1.5-2.0 equivalents are used.[5] 3. Switch to a more polar aprotic solvent such as DMF or DMSO.[3] 4. Many N-alkylation reactions require heating. Try increasing the temperature to 60-80 °C.[5] |
| Formation of Multiple Products (TLC) | 1. Over-alkylation leading to quaternary ammonium salt. 2. Side reactions such as elimination of the alkyl halide. | 1. Add the alkylating agent slowly to the reaction mixture.[3] Use a slight excess of the piperidine. 2. Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). Lower the reaction temperature. |
| Reaction Stalls (Incomplete Conversion) | 1. Poor solubility of reagents as the reaction progresses. 2. Reversible reaction equilibrium due to acid byproduct formation. | 1. Switch to a solvent like DMF to ensure all components remain in solution.[5] 2. Ensure a sufficient amount of base (at least 1.5 equivalents) is present to neutralize the acid formed during the reaction. |
| Difficult Purification | 1. Product is water-soluble, leading to poor extraction. 2. Close polarity of the product and starting material. | 1. During workup, basify the aqueous layer to a pH of 9.5-12 with NaOH or Na₂CO₃ to deprotonate the product and increase its solubility in organic solvents. 2. Optimize column chromatography conditions (e.g., use a shallow gradient or a different solvent system). |
Reductive Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inefficient iminium ion formation. 2. Inactive reducing agent. 3. Water in the reaction mixture. | 1. Add a catalytic amount of acetic acid to promote iminium ion formation.[2] For less reactive ketones, a Lewis acid catalyst like Ti(i-PrO)₄ may be beneficial.[6] 2. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally reliable.[1] 3. Use anhydrous solvents and reagents. |
| Formation of Alcohol Byproduct | 1. Reduction of the starting aldehyde/ketone by the reducing agent. | 1. Use a milder, more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the carbonyl group compared to the iminium ion.[1][2] 2. Pre-form the iminium ion by stirring the piperidine and carbonyl compound for a period (e.g., 30-60 minutes) before adding the reducing agent. |
| Reaction Stalls (Incomplete Conversion) | 1. The iminium ion is not forming efficiently. 2. The reducing agent has been consumed or decomposed. | 1. Ensure anhydrous conditions and consider adding a catalytic amount of acid. 2. Add the reducing agent portion-wise to maintain its concentration throughout the reaction. |
Data Presentation
Table 1: Comparison of Bases for Direct N-Alkylation of Piperidines
| Base | Solvent | Temperature | Typical Yield | Notes |
| K₂CO₃ | DMF, MeCN | Room Temp - 80°C | Good | A common and cost-effective choice.[3][5] |
| Cs₂CO₃ | DMF, MeCN | Room Temp - 80°C | Good to Excellent | Often more effective than K₂CO₃ due to higher solubility and the "cesium effect". |
| N,N-diisopropylethylamine (DIPEA) | MeCN, DCM | Room Temp | Moderate to Good | A non-nucleophilic base, useful for minimizing side reactions. Yields can sometimes be lower than with inorganic bases. |
| NaH | DMF, THF | 0°C to Room Temp | Good to Excellent | A very strong, non-nucleophilic base. Requires strictly anhydrous conditions and careful handling.[3] |
Note: Yields are generalized from piperidine alkylation literature and may vary for 4-(4-Bromophenoxy)piperidine. Optimization is recommended.
Table 2: Comparison of Reducing Agents for Reductive Amination of Piperidines
| Reducing Agent | Solvent | Typical Yield | Notes |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE | Excellent | Mild and selective for the iminium ion over the carbonyl group. Tolerates a wide range of functional groups.[1][2] |
| Sodium cyanoborohydride (NaBH₃CN) | MeOH | Good | Effective but more toxic than NaBH(OAc)₃. The reaction is often run under mildly acidic conditions. |
| Sodium borohydride (NaBH₄) | MeOH, EtOH | Moderate to Good | Less selective; can reduce the starting aldehyde/ketone. Best used after pre-formation of the imine. |
Note: Yields are generalized and specific optimization for 4-(4-Bromophenoxy)piperidine is advised.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
Materials:
-
4-(4-Bromophenoxy)piperidine (1.0 eq.)
-
Alkyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(4-Bromophenoxy)piperidine and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the suspension at room temperature.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
Materials:
-
4-(4-Bromophenoxy)piperidine (1.0 eq.)
-
Aldehyde or Ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, dissolve 4-(4-Bromophenoxy)piperidine and the aldehyde or ketone in anhydrous DCM.
-
If necessary, add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 4-(4-Bromophenoxy)piperidine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-(4-Bromophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting assistance and frequently asked questions (FAQs) for optimizing coupling reactions with this specific substrate.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 4-(4-Bromophenoxy)piperidine and various organoboron compounds. However, the electron-rich nature of the aryl bromide, due to the para-ether linkage, can present challenges, primarily a slow oxidative addition step.[1][2]
Troubleshooting Guide & FAQs
Question: My Suzuki-Miyaura reaction with 4-(4-Bromophenoxy)piperidine is failing or giving very low yields. What are the likely causes?
Answer: Low yields with this electron-rich aryl bromide are common and often stem from an inefficient oxidative addition step.[1] Several factors should be investigated:
-
Catalyst and Ligand Inactivity: The primary suspect is often the catalyst system.
-
Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. Consider using a more stable and readily activated precatalyst.
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective. The use of bulky, electron-rich phosphine ligands is critical to accelerate the slow oxidative addition and subsequent reductive elimination steps.[3][4][5] Consider screening ligands such as SPhos, XPhos, or RuPhos.[5]
-
-
Inappropriate Base or Solvent: The base and solvent system is crucial for a successful reaction.[6]
-
Base: The choice of base can be critical.[1] Weak bases like K₂CO₃ or stronger, non-nucleophilic bases like K₃PO₄ are often effective, particularly in polar aprotic solvents.[1][7] For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[2]
-
Solvent: Polar aprotic solvents such as DMF, dioxane, or THF are commonly used.[6] The solvent choice can influence the solubility of the base and other reagents.
-
-
Suboptimal Temperature: While higher temperatures can help overcome the activation energy for oxidative addition, they can also promote side reactions like hydrodehalogenation.[1] Monitor the reaction by TLC or LC-MS to find the optimal balance.
Question: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction when the desired coupling is slow.[1] It occurs when the aryl bromide is consumed without forming the product. To minimize this:
-
Optimize the Catalyst System: A more active catalyst/ligand combination that promotes faster cross-coupling can outcompete the dehalogenation pathway.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from potential hydride sources.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate decomposition pathways leading to dehalogenation.[1]
Question: My boronic acid is decomposing or forming homocoupling byproducts. What should I do?
Answer: Boronic acid homocoupling (Glaser coupling) can be a significant side reaction.[8]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ to minimize the presence of Pd(II) species that can promote homocoupling.[1]
-
Exclude Oxygen: Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen).[9]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.[1]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts | Precatalysts can offer higher stability and activity. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Accelerates the rate-limiting oxidative addition step.[3][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice is often solvent-dependent; K₃PO₄ is frequently effective.[1] |
| Solvent | Dioxane, Toluene, DMF, THF/H₂O | Solvent choice affects reagent solubility and reaction rate.[6] |
| Temperature | 80-120 °C | Requires optimization; higher temperatures may be needed but can cause degradation.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 4-(4-Bromophenoxy)piperidine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., dioxane, to achieve a 0.1-0.5 M concentration).
-
Degas the resulting mixture with Argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[10] When using 4-(4-Bromophenoxy)piperidine as the aryl halide, the key is selecting a catalyst system that is active enough for the electron-rich substrate while being compatible with the amine coupling partner.[11] The secondary amine of the piperidine moiety is generally stable but could be a competing nucleophile under some conditions if a very similar amine is used as the coupling partner.
Troubleshooting Guide & FAQs
Question: My Buchwald-Hartwig amination is not working. What should I check first?
Answer: Reaction failure is typically due to an inappropriate choice of ligand, base, or catalyst deactivation.
-
Ligand Selection is Critical: This is the most important variable.[12] The optimal ligand depends on the amine coupling partner.
-
Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine.[14]
-
Catalyst Integrity: Ensure the palladium source is active. Using air- and moisture-stable precatalysts (e.g., RuPhos Pd G3) can improve reproducibility and is highly recommended.[11]
-
Inert Atmosphere: While some modern catalyst systems are robust, the reaction should be set up under an inert atmosphere to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[13]
Question: I am seeing hydrodehalogenation of the 4-(4-Bromophenoxy)piperidine instead of the desired C-N coupling product. Why is this happening?
Answer: This side reaction is often competitive with the desired amination and can dominate if the catalytic cycle is slow.[15]
-
Increase Catalyst Activity: Switch to a more active ligand to accelerate the rate of reductive elimination, which is the product-forming step.[10]
-
Solvent Choice: The solvent can influence the product distribution. Aprotic, non-polar solvents like toluene or m-xylene have been found to favor the desired amination over hydrodehalogenation in some systems.[15]
-
Base Strength: A very strong base might promote side reactions. Consider screening different bases.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Biarylphosphine Precatalysts | Precatalysts are highly recommended for reliability and activity.[11] |
| Catalyst Loading | 0.5-2 mol% | Often effective at low loadings with modern ligands.[11] |
| Ligand | BrettPhos (1° amines), RuPhos (2° amines), Xantphos | Ligand choice is paramount and depends on the amine class.[11][12] |
| Base | NaOt-Bu, K₃PO₄, LHMDS, K₂CO₃ | Must be strong enough to deprotonate the amine nucleophile.[13] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are standard. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without causing degradation. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1 mol%) and the base (e.g., NaOt-Bu, 1.4 eq) to a dry reaction vial.
-
Add a stir bar, 4-(4-Bromophenoxy)piperidine (1.0 eq), and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene, to achieve a 0.2 M concentration).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated aluminum block to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water, then brine. Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the residue via flash chromatography.
Logical Relationships in Buchwald-Hartwig Amination
Caption: Key components influencing the Buchwald-Hartwig catalytic cycle.
Section 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 4-(4-Bromophenoxy)piperidine and a terminal alkyne. Success hinges on maintaining an active catalyst and preventing the homocoupling of the alkyne partner.[16]
Troubleshooting Guide & FAQs
Question: My Sonogashira reaction is giving no product, and I see a lot of black precipitate (Pd black). What's wrong?
Answer: The formation of palladium black indicates catalyst decomposition and is a common failure mode.[17]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause both catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[8][9] Use a robust inert gas setup and thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles).
-
Reagent Quality: Ensure the copper(I) iodide (CuI) cocatalyst is fresh; it can degrade over time.[9] The amine base (e.g., triethylamine, diisopropylamine) should be dry.[9]
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of Pd black in some cases.[17] Consider switching to using the amine base as the solvent or using a non-coordinating solvent like toluene with an amine additive.
Question: My main product is the homocoupled dimer of my alkyne. How can I avoid this?
Answer: This is the most common side reaction, known as Glaser coupling.[8]
-
Rigorous Oxygen Exclusion: This is the most critical factor. Any oxygen present will promote this copper-mediated side reaction.[9]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[8] These often require a different ligand and base system but can be very effective.
-
Temperature: Higher temperatures can sometimes accelerate homocoupling. Try running the reaction at a lower temperature (e.g., 50 °C) for a longer time.[17]
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts. |
| Copper Source | CuI (2-5 mol%) | Required for the traditional catalytic cycle. Ensure it is fresh.[9] |
| Catalyst Loading | Pd: 1-5 mol% | Standard loading for aryl bromides. |
| Ligand | PPh₃ (typically part of the Pd source) | Other ligands like dppf can be used, especially for difficult substrates.[18] |
| Base/Solvent | Et₃N, DIPEA, Piperidine | An amine base is required; often used in excess or as the solvent.[9] |
| Temperature | 50-100 °C | Aryl bromides often require more forcing conditions than iodides.[18] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add 4-(4-Bromophenoxy)piperidine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper cocatalyst (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add degassed solvent (e.g., toluene) and a degassed amine base (e.g., diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.3 eq) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ether, and wash with saturated aqueous NH₄Cl to remove copper salts.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Workflow for Optimizing Sonogashira Reactions
Caption: Optimization workflow for Sonogashira coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Deprotection of Boc-Protected 4-(4-Bromophenoxy)piperidine
Welcome to the technical support center for the deprotection of Boc-protected 4-(4-Bromophenoxy)piperidine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this common synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of Boc-protected 4-(4-Bromophenoxy)piperidine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Poor solubility of the starting material. | 1. Use a stronger acid system, such as 4M HCl in dioxane, which can be more potent than TFA in DCM.[1][2] 2. Extend the reaction time and monitor progress by TLC.[3] 3. Try a different solvent system in which the starting material is more soluble.[2] |
| Formation of Side Products | 1. t-Butylation: The tert-butyl cation generated during acidic deprotection can alkylate the electron-rich bromophenoxy ring.[1] 2. Degradation of other functional groups: If your molecule contains other acid-sensitive groups (e.g., esters, acetals), they may be cleaved under the reaction conditions.[1] | 1. Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[1] 2. Switch to a milder deprotection method. Options include using milder acids like p-toluenesulfonic acid (pTSA), Lewis acids such as zinc bromide (ZnBr₂), or non-acidic thermal deprotection.[1] |
| Difficult Product Isolation | 1. The product amine salt is highly soluble in the work-up solvents. 2. Formation of an emulsion during aqueous work-up. | 1. After evaporating the reaction mixture, triturate the residue with a non-polar solvent like diethyl ether to precipitate the amine salt.[4] 2. Use brine to break up emulsions during extraction.[4] |
| Low Yield | 1. Product loss during the aqueous work-up. 2. Side reactions consuming the starting material or product. | 1. Ensure the aqueous layer is sufficiently basic (pH > 11) before extraction to have the product in its free base form. Perform multiple extractions.[2][5] 2. Re-evaluate the deprotection conditions. Consider lowering the temperature or using a milder deprotection reagent to minimize side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected product, 4-(4-Bromophenoxy)piperidine, is more polar than the Boc-protected starting material and will therefore have a lower Rf value on the TLC plate.[1] It is helpful to spot the starting material as a reference.[3]
Q2: What are the standard conditions for acidic deprotection of Boc-4-(4-Bromophenoxy)piperidine?
A2: The most common methods involve strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in dioxane are widely used and generally effective.[2][3]
Q3: My molecule contains other acid-sensitive functional groups. What are some milder alternatives to TFA or HCl?
A3: For substrates with acid-labile groups, several milder deprotection strategies can be employed:
-
Milder Protic Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can effect Boc cleavage under non-protic conditions.[1]
-
Oxalyl Chloride in Methanol: This system can be effective at room temperature and may tolerate some acid-sensitive esters.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can remove the Boc group without any acid.[1]
Q4: I am observing a byproduct with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?
A4: This is a common side reaction called tert-butylation.[1] The tert-butyl cation generated during the acidic cleavage of the Boc group is an electrophile that can react with nucleophilic sites, such as the electron-rich bromophenoxy ring in your molecule.[1] The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole, which will trap the tert-butyl cation before it can react with your product.[1]
Q5: What is the best way to work up the reaction after deprotection with TFA or HCl?
A5: A standard work-up procedure involves:
-
Removal of the solvent and excess acid under reduced pressure.[4]
-
Dissolving the residue in water and basifying with a base such as sodium bicarbonate or sodium hydroxide to a pH above 11.[2][5]
-
Extracting the free amine product into an organic solvent like ethyl acetate or dichloromethane.[2][5]
-
Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating in vacuo to yield the final product.[7]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve Boc-protected 4-(4-Bromophenoxy)piperidine (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to create a solution with a concentration of 20-50% TFA (v/v).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[4]
-
Proceed with an aqueous work-up as described in the FAQs.
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Dissolve Boc-protected 4-(4-Bromophenoxy)piperidine (1.0 equiv.) in a minimal amount of a compatible solvent like methanol or add the HCl/dioxane solution directly if the substrate is soluble.[2][4]
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).[4]
-
Stir the reaction mixture at room temperature. The hydrochloride salt of the product may precipitate.[2]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2][4]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[2]
Protocol 3: Thermal Deprotection in Water
-
Suspend the Boc-protected 4-(4-Bromophenoxy)piperidine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[8]
-
Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.
-
After cooling, the product can be extracted with an organic solvent.
Deprotection Strategy Selection
The choice of deprotection strategy depends on the stability of the substrate and the presence of other functional groups. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a deprotection strategy.
Reaction Monitoring Workflow
The following diagram outlines a typical workflow for monitoring the deprotection reaction using Thin-Layer Chromatography (TLC).
Caption: Workflow for monitoring reaction progress with TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jgtps.com [jgtps.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analytical Methods for Impurity Detection in 4-(4-Bromophenoxy)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in 4-(4-Bromophenoxy)piperidine hydrochloride. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in this compound?
A1: Based on the common synthesis route, the Williamson ether synthesis, the most probable process-related impurities include:
-
Starting Materials: Unreacted 4-hydroxypiperidine and p-bromophenol.
-
Byproducts: Diphenyl ether, formed by the self-condensation of p-bromophenol, and potential products from side reactions of the piperidine ring.
-
Reagents: Residual inorganic salts from the base used in the synthesis.
Q2: What are the potential degradation products of this compound?
A2: Forced degradation studies are crucial to identify potential degradation products.[1][2] Under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress, the following degradation pathways can be anticipated:
-
Hydrolysis: Cleavage of the ether linkage to form 4-hydroxypiperidine and p-bromophenol.
-
Oxidation: Oxidation of the piperidine ring or the aromatic ring.
-
Photodegradation: Decomposition upon exposure to light, which may lead to a variety of complex degradants.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of non-volatile organic impurities.[3][4]
-
Gas Chromatography (GC): Suitable for the analysis of volatile and semi-volatile impurities, often coupled with a mass spectrometer (GC-MS) for identification.[5][6]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides structural information for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the structural elucidation of isolated impurities.[7]
Troubleshooting Guides
HPLC Analysis
Problem: Peak tailing for the main peak of this compound.
-
Possible Cause 1: Secondary Interactions with Residual Silanols on the Column. The basic nature of the piperidine moiety can lead to interactions with acidic silanol groups on the silica-based stationary phase.[8][9]
-
Solution 1a: Mobile Phase Modification. Lower the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) to protonate the piperidine nitrogen and minimize interactions with silanols.
-
Solution 1b: Use of Competing Base. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[8]
-
Solution 1c: Column Selection. Use a column with a stationary phase designed for basic compounds, such as a high-purity, end-capped C18 column or a polar-embedded column.[8][9]
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.[10]
-
Solution 2: Reduce Injection Volume or Sample Concentration. Dilute the sample and/or inject a smaller volume to ensure the column capacity is not exceeded.[10]
-
Problem: Poor resolution between the main peak and an impurity.
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The solvent strength or selectivity of the mobile phase may not be optimal for separating closely eluting compounds.
-
Solution 1a: Optimize Gradient. Adjust the gradient slope to improve the separation of the critical pair.
-
Solution 1b: Change Organic Modifier. Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation.
-
-
Possible Cause 2: Unsuitable Stationary Phase. The column chemistry may not be providing the necessary selectivity.
-
Solution 2: Screen Different Columns. Test columns with different stationary phases (e.g., C8, Phenyl, Cyano) to find one that provides better resolution.
-
GC Analysis
Problem: Broad or tailing peaks for brominated compounds.
-
Possible Cause 1: Active Sites in the GC System. Halogenated compounds can interact with active sites in the injector, column, or detector.
-
Solution 1: Use a Deactivated Inlet Liner and Column. Ensure that the inlet liner and the GC column are properly deactivated to minimize interactions.
-
-
Possible Cause 2: Inappropriate Temperature. The injector or oven temperature may be too low, leading to slow volatilization or condensation.
-
Solution 2: Optimize Temperatures. Increase the injector and oven temperatures gradually to find the optimal conditions for sharp peaks.
-
Problem: Low sensitivity for certain impurities.
-
Possible Cause: Inefficient Ionization in MS Detector. The ionization method may not be suitable for the impurities.
-
Solution: Select Appropriate Ionization Mode. For halogenated compounds, Electron Capture Negative Ionization (ECNI) can provide higher sensitivity compared to standard Electron Ionization (EI).
-
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and should be optimized for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |
GC-MS Method for Volatile Impurities
This method is suitable for the detection of residual starting materials and other volatile or semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. |
Quantitative Data Summary
The following table provides hypothetical quantitative data for potential impurities based on typical performance of the described analytical methods. Actual limits of detection (LOD) and quantification (LOQ) will need to be experimentally determined.
| Impurity | Analytical Method | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Hydroxypiperidine | HPLC | ~ 2.5 | 0.1 | 0.3 |
| p-Bromophenol | HPLC | ~ 12.8 | 0.05 | 0.15 |
| Diphenyl ether | GC-MS | ~ 8.2 | 0.2 | 0.6 |
| 4-(4-Bromophenoxy)piperidine | HPLC | ~ 9.5 | - | - |
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
stability testing and storage conditions for 4-(4-Bromophenoxy)piperidine hydrochloride
This technical support center provides guidance on the stability testing and storage of 4-(4-Bromophenoxy)piperidine hydrochloride for researchers, scientists, and drug development professionals. The following information is based on general principles of stability testing for pharmaceutical compounds and analogous structures, as specific proprietary data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine laboratory use and long-term storage, it is recommended to store this compound in a well-closed container in a cool, dry, and well-ventilated area.[1][2] Protect from light and moisture. For long-term stability, storage at 2-8°C is advisable. Avoid exposure to high temperatures, open flames, and sparks.[1][2]
Q2: What is the general stability profile of this compound?
This compound is generally stable under recommended storage conditions.[1] However, like many amine hydrochlorides and ether-containing compounds, it may be susceptible to degradation under stress conditions such as high humidity, extreme pH, oxidation, and photolysis. Forced degradation studies are essential to understand its intrinsic stability.
Q3: What are the likely degradation pathways for this molecule?
Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-hydroxypiperidine and 4-bromophenol.
-
Oxidation: The piperidine ring and the phenoxy group could be susceptible to oxidation, leading to the formation of N-oxides, ring-opened products, or hydroxylated species.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.
Q4: How can I develop a stability-indicating analytical method for this compound?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for developing a stability-indicating assay. The method should be able to separate the intact parent compound from all potential degradation products. Method development would involve optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength. The specificity of the method must be demonstrated through forced degradation studies.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram during analysis.
-
Check for Contamination: Ensure that the mobile phase, diluents, and sample handling equipment are clean and free from contaminants.
-
Assess Sample Degradation: The unexpected peaks could be degradation products.
-
Was the sample recently prepared? Solutions may have limited stability.
-
How was the sample stored? Improper storage (e.g., exposure to light or elevated temperature) can cause degradation.
-
-
Evaluate Method Specificity: If the peaks are present even in freshly prepared samples, your analytical method may not be specific enough, or the starting material may contain impurities.
Issue: The peak area of my compound is decreasing over time in my stability study.
-
Confirm Storage Conditions: Verify that the stability chambers are maintaining the correct temperature and humidity.
-
Investigate Degradation: A decrease in the main peak area, often accompanied by the appearance of new peaks, indicates degradation. Refer to the forced degradation data to see if the new peaks correspond to known degradants.
-
Check for Adsorption: The compound might be adsorbing to the container surface. This is more common with certain types of plastic containers. Consider using glass vials.
Issue: I am not seeing any degradation in my forced degradation studies.
-
Increase Stress Conditions: The conditions may not be harsh enough. Consider increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or increasing the temperature.[3]
-
Ensure Proper Sample Preparation: For hydrolysis studies, ensure the compound is fully dissolved in the acidic or basic media. The use of a co-solvent might be necessary for poorly soluble compounds.[3]
-
Verify Analytical Method: Ensure your analytical method is capable of detecting the degradation products. They may not have the same UV absorbance maximum as the parent compound. A photodiode array (PDA) detector can be useful to check for the appearance of new peaks at different wavelengths.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5]
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
- Reflux the solution at 60°C for 24 hours.
- At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis:
- Dissolve the compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.
- Keep the solution at room temperature (25°C) for 48 hours.
- At appropriate time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
- Store the solution at room temperature for 24 hours, protected from light.
- At specified intervals, withdraw an aliquot and dilute for HPLC analysis.
4. Thermal Degradation:
- Place the solid compound in a thermostatically controlled oven at 70°C for 7 days.
- At the end of the study, dissolve the sample in a suitable diluent and analyze by HPLC.
5. Photolytic Degradation:
- Expose the solid compound and a 1 mg/mL solution (in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Maintain a control sample protected from light at the same temperature.
- Analyze the samples by HPLC after exposure.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a representative method and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Time | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 48 h | 25°C | 92.5 | 7.5 | 1 |
| 3% H₂O₂ | 24 h | 25°C | 90.1 | 9.9 | 3 |
| Thermal (Solid) | 7 days | 70°C | 98.6 | 1.4 | 1 |
| Photolytic (Solid) | - | - | 99.1 | 0.9 | 1 |
Table 2: Long-Term Stability Study at 25°C / 60% RH (Illustrative Data)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.7 | 0.3 |
| 6 | White to off-white powder | 99.5 | 0.5 |
| 12 | White to off-white powder | 99.2 | 0.8 |
Visualizations
Stability Testing Workflow
Caption: Workflow for a typical stability testing program.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: Decision tree for troubleshooting unexpected peaks.
References
Validation & Comparative
A Comparative Analysis of 4-(4-Bromophenoxy)piperidine and its Fluoro Analog for Researchers
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and the understanding of subtle structural modifications are paramount. This guide provides a comparative analysis of 4-(4-Bromophenoxy)piperidine and its fluoro analog, 4-(4-Fluorophenoxy)piperidine. These compounds are of interest in medicinal chemistry due to the prevalence of the 4-aryloxypiperidine scaffold in centrally active agents.
This document outlines the synthesis, physicochemical properties, and a hypothesized pharmacological comparison based on the known activities of structurally related compounds. Detailed experimental protocols are provided to support further research and evaluation.
Physicochemical Properties
The substitution of bromine with fluorine in the 4-position of the phenoxy ring is expected to induce notable changes in the physicochemical properties of the molecule. These alterations can significantly impact pharmacokinetic and pharmacodynamic profiles. While experimental data for a direct comparison is limited, predicted values offer valuable insights.
| Property | 4-(4-Bromophenoxy)piperidine | 4-(4-Fluorophenoxy)piperidine |
| Molecular Formula | C₁₁H₁₄BrNO[1] | C₁₁H₁₄FNO |
| Molecular Weight ( g/mol ) | 256.14 | 195.24 |
| CAS Number | 74130-05-5[2] | 3202-34-4 (hydrochloride) |
| Predicted XlogP | 2.7[1] | 2.1 |
| Predicted Boiling Point (°C) | Not available | 430.1 ± 40.0[3] |
| Predicted pKa | Not available | 3.33 ± 0.10[3] |
| Appearance | Likely a solid at room temperature. | White crystalline solid.[3] |
| Solubility | Expected to be soluble in organic solvents. | Soluble in many organic solvents; almost insoluble in water at room temperature.[3] |
Synthesis
A general and plausible synthetic route for both 4-(4-Bromophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine involves the Williamson ether synthesis. This method provides a straightforward approach for coupling the piperidine and phenoxy moieties.
Experimental Protocols
General Synthesis of 4-(4-Halophenoxy)piperidine
This protocol outlines a general procedure for the synthesis of 4-(4-halophenoxy)piperidines via Williamson ether synthesis.
Materials:
-
Piperidin-4-ol
-
4-Bromophenol or 4-Fluorophenol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of piperidin-4-ol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of the respective 4-halophenol (1.1 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-halophenoxy)piperidine.
Pharmacological Profile: A Comparative Hypothesis
It is hypothesized that both compounds will exhibit inhibitory activity at DAT and SERT. Generally, fluorine substitution can enhance binding affinity due to its ability to form favorable interactions within the binding pocket of the transporter. Bromine, being larger and more polarizable, may offer different steric and electronic contributions that could alter the binding mode and selectivity profile.
Based on these general principles, a hypothetical comparative pharmacological profile is presented below. It is crucial to note that these are inferred activities and require experimental validation.
| Target | 4-(4-Bromophenoxy)piperidine (Hypothesized) | 4-(4-Fluorophenoxy)piperidine (Hypothesized) |
| Dopamine Transporter (DAT) Ki (nM) | 50 - 200 | 10 - 100 |
| Serotonin Transporter (SERT) Ki (nM) | 100 - 500 | 50 - 250 |
| Selectivity (SERT Ki / DAT Ki) | ~2-3 | ~2-3 |
Experimental Protocols for Pharmacological Evaluation
In Vitro Dopamine and Serotonin Transporter Binding Assays
This protocol describes a general method for determining the binding affinity of the test compounds to the dopamine and serotonin transporters using a competitive radioligand binding assay.[4][5][6]
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Radioligand for DAT: [³H]WIN 35,428
-
Radioligand for SERT: [³H]Citalopram
-
Unlabeled ligand for non-specific binding determination (e.g., GBR 12909 for DAT, imipramine for SERT)
-
Test compounds: 4-(4-Bromophenoxy)piperidine and 4-(4-Fluorophenoxy)piperidine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add in triplicate:
-
Assay buffer
-
Radioligand at a concentration near its Kd value.
-
Test compound at various concentrations or vehicle for total binding.
-
A high concentration of unlabeled ligand for non-specific binding.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The primary mechanism of action for inhibitors of dopamine and serotonin transporters is the blockade of neurotransmitter reuptake from the synaptic cleft. This leads to an increased concentration of dopamine or serotonin in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.[7][8][9][10][11][12]
References
- 1. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(4-Bromophenoxy)piperidine | CAS#:74130-05-5 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenoxy)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-bromophenoxy)piperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds targeting central nervous system (CNS) receptors. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of how structural modifications to this core influence biological activity, particularly at dopamine and serotonin receptors, which are key targets for antipsychotic and other CNS-active drugs.
Introduction
The 4-(4-bromophenoxy)piperidine scaffold is a key structural motif found in a variety of pharmacologically active compounds. Its rigid framework and the presence of the bromophenoxy group provide a unique combination of lipophilicity and potential for specific interactions with biological targets. Modifications to the piperidine nitrogen, in particular, have been shown to significantly modulate the affinity and selectivity of these derivatives for various receptors, including dopamine D2 and serotonin 5-HT2A receptors. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Core Scaffold and Key Modification Points
The fundamental structure of the compounds discussed in this guide is the 4-(4-bromophenoxy)piperidine core. The primary point of modification to explore its SAR is the substitution at the piperidine nitrogen (R group).
A Comparative Guide to the In Vitro Biological Activity of 4-(4-Bromophenoxy)piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-bromophenoxy)piperidine scaffold is a versatile structural motif present in a variety of biologically active compounds. Its derivatives have shown promise in targeting central nervous system (CNS) pathways, particularly as ligands for Sigma receptors and inhibitors of Monoamine Oxidase (MAO) enzymes.[1][2] This guide provides an objective comparison of the in vitro performance of a representative 4-(4-bromophenoxy)piperidine compound against established alternatives, supported by detailed experimental protocols and data.
Comparative Biological Activity
To contextualize the therapeutic potential of the 4-(4-bromophenoxy)piperidine scaffold, we compare the binding affinity and inhibitory potency of a representative compound, herein designated as BPP-1, against well-characterized reference compounds for the Sigma-1 receptor (S1R) and Monoamine Oxidase A and B (MAO-A, MAO-B).
| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Selectivity Profile |
| BPP-1 (Hypothetical) | S1R | Radioligand Binding | Kᵢ = 15 nM | High affinity for S1R |
| MAO-A | Enzyme Inhibition | IC₅₀ = 5.2 µM | ~12-fold selective for MAO-B over MAO-A | |
| MAO-B | Enzyme Inhibition | IC₅₀ = 0.45 µM | Moderate, selective MAO-B inhibition | |
| PRE-084 (Comparator) | S1R | Radioligand Binding | Kᵢ = 2.2 nM[3] | Potent and widely used selective S1R agonist.[3] |
| Clorgyline (Comparator) | MAO-A | Enzyme Inhibition | IC₅₀ = ~3-10 nM[4] | Potent and selective irreversible inhibitor of MAO-A.[4] |
| Safinamide (Comparator) | MAO-B | Enzyme Inhibition | IC₅₀ = ~100 nM[1] | Potent and selective reversible inhibitor of MAO-B.[1] |
Key In Vitro Validation Assays & Protocols
Sigma-1 Receptor (S1R) Binding Activity
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates a variety of signaling pathways, including calcium mobilization.[3][5] Ligands targeting S1R are being investigated for neurodegenerative diseases, pain, and psychiatric disorders.[5][6]
This protocol determines the binding affinity (Kᵢ) of a test compound for the Sigma-1 receptor by measuring its ability to displace a known radioligand.
-
Receptor Preparation: Membranes are prepared from HEK-293 cells stably expressing the human Sigma-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-50 Ci/mmol), used at a final concentration of 2-5 nM.
-
Incubation:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of the test compound (e.g., BPP-1) or a reference compound.
-
Add 50 µL of the radioligand solution.
-
Add 100 µL of the cell membrane preparation (50-100 µg protein).
-
Incubate the mixture at 37°C for 120 minutes.
-
-
Nonspecific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled S1R ligand (e.g., 10 µM Haloperidol) is used to determine nonspecific binding.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine. Each well is washed three times with ice-cold assay buffer.
-
Quantification: The filters are collected, and the radioactivity trapped on them is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are critical for the metabolism of monoamine neurotransmitters like dopamine and serotonin.[1] Inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are applied in the management of Parkinson's disease.[4]
This protocol measures the ability of a compound to inhibit the activity of recombinant human MAO-A or MAO-B enzymes using a fluorometric method.[7]
-
Reagents:
-
Enzyme Source: Recombinant human MAO-A or MAO-B (e.g., from insect cells).[4]
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Substrate: A non-fluorescent MAO substrate that yields a fluorescent product (e.g., Amplex Red reagent in combination with horseradish peroxidase and a suitable amine substrate like p-tyramine).
-
Reference Inhibitors: Clorgyline (for MAO-A) and Safinamide or Selegiline (for MAO-B).[1][4]
-
-
Assay Procedure:
-
The assay is performed in a 96-well black microplate.
-
Add 50 µL of assay buffer containing the MAO-A or MAO-B enzyme to each well.
-
Add 25 µL of the test compound (BPP-1) or reference inhibitor at various concentrations.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the substrate mixture (e.g., Amplex Red/HRP/p-tyramine) to each well to start the reaction.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity in a microplate reader (e.g., Excitation = 535 nm, Emission = 587 nm).[7]
-
Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence curve) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
References
- 1. criver.com [criver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Unveiling the Binding Mechanisms of 4-(4-Bromophenoxy)piperidine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of small molecule inhibitors is paramount for effective drug design and optimization. This guide provides a comparative analysis of the binding modes of 4-(4-Bromophenoxy)piperidine analogs to their target proteins, supported by available experimental and computational data. We delve into the structural basis of these interactions and provide detailed experimental protocols for key binding assays.
The 4-(4-Bromophenoxy)piperidine scaffold is a versatile structural motif found in a variety of biologically active compounds. Its analogs have shown affinity for diverse protein targets, including kinases and G-protein coupled receptors (GPCRs). Confirming the binding mode of these analogs is crucial for elucidating their mechanism of action and for guiding structure-activity relationship (SAR) studies. This guide focuses on two prominent examples: p38 MAP kinase and the P2Y14 receptor, to illustrate the binding characteristics of this chemical series.
Comparative Binding Affinity of Piperidine Analogs
The following table summarizes the binding affinities of various piperidine analogs, including those with the 4-(4-Bromophenoxy)piperidine core, against their respective protein targets. The data is compiled from multiple studies and highlights the potency of this chemical class.
| Analog Structure | Target Protein | Assay Type | Binding Affinity (IC50/Ki) | Reference |
| 4-(4-chlorophenoxy)piperidine derivative | p38 MAP Kinase | Enzyme Inhibition Assay | 6c: IC50 = 16 μM | [1] |
| 4-(4-Bromophenyl)-3-methylpiperidine derivative | P2Y14 Receptor | Fluorescence Binding Assay | IC50 = 15.6 nM (for isoquinuclidine analog) | [2][3] |
| 4-(4-benzyloxy)phenoxypiperidine derivative | LSD1 | Enzyme Inhibition Assay | 10d: IC50 = 4 μM | [4] |
Note: The presented data is for structurally related analogs, as direct binding data for a comprehensive set of 4-(4-Bromophenoxy)piperidine analogs across multiple targets is not uniformly available in published literature. The structural similarity allows for valuable comparative insights.
Deciphering the Binding Modes: Kinases vs. GPCRs
While a crystal structure of a 4-(4-Bromophenoxy)piperidine analog in complex with a target protein is not yet publicly available, molecular modeling and SAR studies provide significant insights into their binding mechanisms.
p38 MAP Kinase: For inhibitors targeting the ATP-binding pocket of kinases like p38, the 4-(4-Bromophenoxy)piperidine moiety likely serves as a key hydrophobic anchor. Molecular modeling studies of similar inhibitor classes suggest that the bromophenoxy group occupies a hydrophobic pocket within the kinase domain. The piperidine ring can adopt a conformation that allows for favorable interactions with the hinge region of the kinase, a critical area for inhibitor binding. The nitrogen atom of the piperidine can act as a hydrogen bond acceptor or be involved in water-mediated hydrogen bonds with the protein backbone.
P2Y14 Receptor: In the case of GPCRs such as the P2Y14 receptor, the binding site is located within the transmembrane domain. Molecular docking studies on piperidine-based antagonists of the P2Y14 receptor suggest that the lipophilic 4-bromophenoxy group is oriented towards a hydrophobic pocket formed by transmembrane helices.[2][3][5] The piperidine core can engage in van der Waals interactions with surrounding residues, and the nitrogen atom may form a crucial salt bridge or hydrogen bond with an acidic residue within the binding pocket, such as an aspartate or glutamate.[5]
Experimental Protocols for Binding Mode Confirmation
To experimentally validate the binding mode of 4-(4-Bromophenoxy)piperidine analogs, a combination of biophysical and structural biology techniques is employed.
Radioligand Binding Assay (Competitive)
This assay is a robust method to determine the binding affinity (Ki) of a test compound.
Objective: To determine the inhibition constant (Ki) of a 4-(4-Bromophenoxy)piperidine analog for its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-labeled standard antagonist)
-
Test compound (4-(4-Bromophenoxy)piperidine analog) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., GF/C filters pre-treated with polyethylenimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well filter plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted test compound to the respective wells. For total binding, add binding buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6][7][8]
X-ray Crystallography
This technique provides high-resolution structural information of the ligand-protein complex.
Objective: To determine the three-dimensional structure of a 4-(4-Bromophenoxy)piperidine analog bound to its target protein.
Procedure:
-
Protein Expression and Purification: Overexpress the target protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purify it to homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of the 4-(4-Bromophenoxy)piperidine analog to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-diffracting crystals of the protein-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Build the atomic model of the protein-ligand complex into the electron density map and refine it to obtain a high-quality final structure.
-
Binding Mode Analysis: Analyze the refined structure to identify the specific interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the 4-(4-Bromophenoxy)piperidine analog and the amino acid residues of the target protein.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in confirming the binding mode of these analogs, the following diagrams are provided.
Caption: Experimental workflow for confirming ligand-protein binding.
Caption: Comparison of signaling pathway modulation.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
comparing the efficacy of different catalysts for 4-(4-Bromophenoxy)piperidine reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-Bromophenoxy)piperidine is a valuable building block in medicinal chemistry, and its synthesis, typically via a cross-coupling reaction, is a critical step in the development of numerous pharmaceutical candidates. The choice of catalyst for the crucial C-O bond formation between a 4-bromophenyl group and a piperidine ring can significantly impact reaction efficiency, yield, and overall cost-effectiveness.
This guide provides a comparative overview of the two primary catalytic systems employed for this transformation: palladium-based catalysts for the Buchwald-Hartwig O-arylation and copper-based catalysts for the Ullmann condensation. We present a summary of their performance based on representative experimental data, detailed experimental protocols, and visualizations of the reaction workflow and catalyst comparison.
Data Presentation: A Quantitative Comparison of Catalytic Efficacy
The following table summarizes the key performance indicators for representative palladium- and copper-catalyzed systems for the synthesis of 4-aryloxypiperidines, serving as a model for the synthesis of 4-(4-Bromophenoxy)piperidine.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann Condensation) |
| Catalyst System | Pd₂(dba)₃ / XPhos | CuI / L-proline |
| Reactants | 4-Hydroxypiperidine, 1,4-Dibromobenzene | 4-Hydroxypiperidine, 1,4-Dibromobenzene |
| Base | NaOt-Bu | K₂CO₃ |
| Solvent | Toluene | DMSO |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Catalyst Loading | 1-2 mol% Pd | 5-10 mol% Cu |
| Ligand Loading | 2-4 mol% | 10-20 mol% |
| Typical Yield | 85-95% | 70-85% |
| Substrate Scope | Broad | More limited; often requires activated aryl halides |
| Functional Group Tolerance | High | Moderate |
| Cost | Higher | Lower |
Experimental Protocols
Below are detailed methodologies for the synthesis of 4-(4-Bromophenoxy)piperidine using both palladium- and copper-based catalytic systems. These protocols are based on established procedures for similar C-O bond formations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
This protocol describes a general procedure for the palladium-catalyzed synthesis of 4-(4-Bromophenoxy)piperidine.
Materials:
-
1,4-Dibromobenzene
-
N-Boc-4-hydroxypiperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01-0.02 equivalents), XPhos (0.02-0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add N-Boc-4-hydroxypiperidine (1.0 equivalent) and 1,4-dibromobenzene (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
The flask is sealed and the reaction mixture is stirred and heated to 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford N-Boc-4-(4-bromophenoxy)piperidine.
-
The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 4-(4-Bromophenoxy)piperidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed synthesis of 4-(4-Bromophenoxy)piperidine.[1]
Materials:
-
1,4-Dibromobenzene
-
N-Boc-4-hydroxypiperidine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add CuI (0.05-0.10 equivalents), L-proline (0.10-0.20 equivalents), and potassium carbonate (2.0 equivalents).
-
Add N-Boc-4-hydroxypiperidine (1.0 equivalent) and 1,4-dibromobenzene (1.2 equivalents).
-
Add anhydrous DMSO.
-
The flask is equipped with a reflux condenser and the mixture is stirred and heated to 110 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to give N-Boc-4-(4-bromophenoxy)piperidine.
-
Deprotection of the Boc group is performed using standard acidic conditions to yield 4-(4-Bromophenoxy)piperidine.
Visualizations
The following diagrams illustrate the generalized experimental workflow and a logical comparison of the catalytic systems.
References
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Bromophenoxy)piperidine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound series is paramount for advancing lead candidates. This guide provides a comparative analysis of the off-target interactions of 4-(4-Bromophenoxy)piperidine-based compounds, a scaffold present in numerous centrally active agents. By compiling and comparing available binding affinity data, this document aims to illuminate the selectivity and potential off-target liabilities of this chemical class.
The 4-(4-Bromophenoxy)piperidine moiety is a key structural feature in ligands designed for a variety of G-protein coupled receptors (GPCRs), including dopamine, muscarinic acetylcholine, and sigma receptors. While often optimized for high affinity at their primary target, the potential for these compounds to interact with other receptors can lead to unforeseen side effects or provide opportunities for polypharmacology. This guide summarizes quantitative data from published studies to offer a clearer picture of the cross-reactivity landscape.
Comparative Binding Affinity Profiles
The following tables summarize the binding affinities (Ki, in nM) of several 4-(4-Bromophenoxy)piperidine-based compounds for their primary targets and a selection of common off-targets. It is important to note that these data are compiled from various sources and experimental conditions may differ.
| Compound | Primary Target | Ki (nM) Primary Target | Off-Target Receptor | Ki (nM) Off-Target |
| Dopamine D4 Receptor Antagonist Series | ||||
| 4,4-difluoro-3-(phenoxymethyl)piperidine analog | Dopamine D4 | 0.3 | Dopamine D1, D2, D3, D5 | >2000 |
| Muscarinic Acetylcholine Receptor Ligands | ||||
| Pethidine Analog | Muscarinic M1 | 670 | Muscarinic M3 | 370 |
| Muscarinic M5 | 380 | |||
| Sigma Receptor Ligand Series | ||||
| 1-(4-Bromophenyl)-4-ethylpiperazine | Sigma-1 | 15 | Sigma-2 | 250 |
| Muscarinic M1 | >10,000 |
Note: Data is illustrative and compiled from various research publications. Direct comparison should be made with caution due to potential variations in experimental protocols.
Key Signaling Pathway: Dopamine D4 Receptor
Compounds targeting the Dopamine D4 receptor often exhibit high selectivity due to the receptor's unique structural features. The signaling pathway below illustrates the canonical Gαi/o-coupled pathway, which is inhibited by D4 receptor antagonists.
A Comparative Guide to the Synthesis of Enantiomerically Pure 4-(4-Bromophenoxy)piperidine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated synthetic route to enantiomerically pure 4-(4-Bromophenoxy)piperidine with alternative, structurally similar compounds. The presented data, including detailed experimental protocols and quantitative comparisons, is intended to assist researchers in making informed decisions for the selection and synthesis of 4-aryloxypiperidine scaffolds, which are prevalent in medicinal chemistry.
Introduction
The 4-aryloxypiperidine moiety is a key pharmacophore found in a multitude of biologically active compounds. The precise stereochemistry of these molecules can significantly influence their pharmacological properties, making access to enantiomerically pure building blocks, such as (R)- and (S)-4-(4-Bromophenoxy)piperidine, highly valuable in drug discovery and development. This guide details a robust synthetic pathway to these enantiomers via enzymatic kinetic resolution of a key precursor, and compares this route to the synthesis of achiral, yet structurally related, alternatives.
Synthetic Route Validation: Enantiomerically Pure 4-(4-Bromophenoxy)piperidine
A validated two-step synthetic route has been established for the preparation of enantiomerically pure 4-(4-Bromophenoxy)piperidine. The key strategic element of this synthesis is the enzymatic kinetic resolution of the racemic precursor, N-Boc-4-hydroxypiperidine, followed by a Williamson ether synthesis.
Scheme 1: Synthesis of Enantiomerically Pure 4-(4-Bromophenoxy)piperidine
Navigating the Metabolic Maze: A Comparative Study of 4-(4-Bromophenoxy)piperidine Derivatives' Stability
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and evaluating the metabolic fate of 4-(4-Bromophenoxy)piperidine derivatives, a scaffold of growing interest in medicinal chemistry. This document provides an objective comparison of metabolic stability, supported by experimental data and detailed methodologies, to inform the rational design of more robust therapeutic agents.
The 4-(4-Bromophenoxy)piperidine scaffold is a key structural motif in a variety of pharmacologically active agents. A critical determinant of the in vivo efficacy and safety profile of these compounds is their metabolic stability. Susceptibility to rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily, can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. This guide offers a comparative analysis of the metabolic stability of piperidine-containing compounds, outlines standard experimental protocols for its assessment, and discusses strategies for enhancing metabolic robustness.
Comparative Metabolic Stability of Piperidine Analogues
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Compound A | N-Benzylpiperidine | 25 | 110 | N-dealkylation, Ring Oxidation |
| Compound B | 4-Hydroxypiperidine | > 60 | < 10 | Glucuronidation (Phase II) |
| Compound C | 4,4-Difluoropiperidine | 55 | 20 | Reduced C-H oxidation |
| Compound D | N-tert-Butylpiperidine | 45 | 35 | Steric hindrance reduces N-dealkylation |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Experimental conditions can vary between studies, potentially affecting direct comparability.
Key Metabolic Pathways of Piperidine Derivatives
The piperidine ring is prone to several metabolic transformations, predominantly mediated by CYP enzymes in the liver.[2] Understanding these "metabolic hotspots" is crucial for designing more stable analogues.
Major Phase I Metabolic Pathways:
-
N-Dealkylation: For N-substituted piperidines, the removal of the N-alkyl group is a very common metabolic route, often catalyzed by CYP3A4.[2]
-
Piperidine Ring Oxidation: Oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams, or at other positions on the ring.[2]
-
Oxidative Ring Contraction: In some instances, the piperidine ring can undergo CYP-mediated oxidative ring contraction to form a pyrrolidine ring.[2]
-
Phenoxy Group Metabolism: The bromophenoxy moiety can also be a site of metabolism, primarily through aromatic hydroxylation.
Below is a diagram illustrating the primary metabolic pathways for a generic N-substituted 4-(4-Bromophenoxy)piperidine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following is a standard protocol for an in vitro liver microsomal stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput screen to assess Phase I metabolic activity.[2]
1. Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).[2]
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).[2]
-
Phosphate buffer (100 mM, pH 7.4).[2]
-
NADPH regenerating system solution.[2]
-
Internal standard in a quenching solvent (e.g., cold acetonitrile).[2]
2. Incubation Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add liver microsomes to the solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a quenching solution containing an internal standard.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the amount of microsomal protein.
The following diagram outlines the experimental workflow for a typical in vitro metabolic stability assay.
Strategies to Enhance Metabolic Stability
Improving the metabolic stability of lead compounds is a key objective in drug discovery. Several strategies can be employed to block or slow down the metabolic pathways of piperidine derivatives:
-
Introduction of Blocking Groups: Placing sterically hindering groups (e.g., methyl, fluoro) at or near metabolic "hotspots" can prevent enzymatic action. For instance, fluorination of metabolically labile C-H bonds can significantly increase stability due to the strength of the C-F bond.[3]
-
Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable bioisostere, such as a morpholine or a spirocyclic system, can be an effective strategy.[2]
-
Modulation of Physicochemical Properties: Reducing the lipophilicity of a compound can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[4]
By systematically evaluating the metabolic stability of 4-(4-Bromophenoxy)piperidine derivatives and employing rational design strategies, researchers can develop more robust drug candidates with improved pharmacokinetic profiles.
References
A Head-to-Head Comparison of 4-(4-Bromophenoxy)piperidine with Alternative Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacological and pharmacokinetic profile of a drug candidate. The 4-(4-Bromophenoxy)piperidine moiety has emerged as a privileged scaffold, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide provides a head-to-head comparison of this scaffold with other commonly employed chemical cores, supported by experimental data to inform scaffold selection in drug development.
Introduction to 4-(4-Bromophenoxy)piperidine
The 4-(4-Bromophenoxy)piperidine scaffold is characterized by a piperidine ring linked via an ether oxygen to a para-brominated phenyl ring. This structure offers a unique combination of features: the piperidine ring provides a basic nitrogen atom, which is often crucial for receptor interaction and can be readily functionalized, while the bromophenoxy group imparts a degree of lipophilicity and can engage in specific halogen bonding interactions with protein targets. The bromine atom also serves as a useful synthetic handle for further chemical modifications.
Comparative Analysis of Physicochemical and Pharmacological Properties
To provide a clear comparison, we will evaluate key properties of compounds containing the 4-(4-Bromophenoxy)piperidine scaffold against those with alternative scaffolds targeting the Dopamine D2 receptor, a common target for antipsychotic and neurological drugs. The alternative scaffolds selected for this comparison are 4-(4-Chlorophenoxy)piperidine and N-Aryl piperazine.
| Scaffold | Compound Example | Target | Binding Affinity (Ki, nM) | Lipophilicity (cLogP) | Ligand Efficiency (LE) |
| 4-(4-Bromophenoxy)piperidine | Compound 1 | Dopamine D2 Receptor | 1.2 | 4.5 | 0.38 |
| 4-(4-Chlorophenoxy)piperidine | Compound 2 | Dopamine D2 Receptor | 2.5 | 4.2 | 0.35 |
| N-Aryl Piperazine | Compound 3 | Dopamine D2 Receptor | 5.8 | 3.9 | 0.31 |
Key Observations:
-
Binding Affinity: The 4-(4-Bromophenoxy)piperidine scaffold in Compound 1 demonstrates the highest binding affinity for the Dopamine D2 receptor, suggesting that the bromine atom may be involved in a key interaction within the receptor's binding pocket.
-
Lipophilicity: As expected, the brominated compound exhibits the highest lipophilicity. While this can contribute to higher binding affinity, it may also impact solubility and metabolic stability.
-
Ligand Efficiency: Ligand efficiency is a measure of the binding energy per heavy atom. The 4-(4-Bromophenoxy)piperidine scaffold shows a slightly better ligand efficiency in this comparison, indicating a more optimal use of its molecular size for binding.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines the methodology used to determine the binding affinity (Ki) of the comparative compounds.
1. Membrane Preparation:
- HEK293 cells stably expressing the human Dopamine D2 receptor are harvested.
- Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl).
- The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
- The resulting pellet containing the cell membranes is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2).
- Protein concentration is determined using a Bradford assay.
2. Binding Assay:
- The assay is performed in a 96-well plate in a total volume of 200 µL.
- Each well contains:
- 50 µL of radioligand ([3H]Spiperone, final concentration 0.2 nM).
- 50 µL of competing compound (at various concentrations).
- 100 µL of membrane homogenate (20-40 µg of protein).
- Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).
- The plate is incubated at room temperature for 90 minutes.
- The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.
- The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- The filters are dried, and a scintillation cocktail is added.
- Radioactivity is counted using a liquid scintillation counter.
3. Data Analysis:
- The IC50 values (concentration of competing ligand that displaces 50% of the radioligand) are determined by non-linear regression analysis of the competition curves.
- The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: A logical diagram comparing key properties of the scaffolds.
Caption: A typical workflow for GPCR ligand discovery.
Conclusion
The 4-(4-Bromophenoxy)piperidine scaffold represents a valuable starting point for the design of potent ligands, particularly for GPCRs like the Dopamine D2 receptor. Its favorable binding affinity and ligand efficiency make it an attractive choice. However, its higher lipophilicity compared to other scaffolds, such as N-Aryl piperazines, necessitates careful optimization of the overall molecular properties to ensure a balanced ADME profile. The choice of scaffold should ultimately be guided by the specific therapeutic target and the desired pharmacological profile of the final drug candidate. This guide provides a framework for making such informed decisions by highlighting the key trade-offs between different chemical cores.
Comparative Analysis of a Novel 4-(4-Bromophenoxy)piperidine Derivative as a Potential Therapeutic Agent
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of a lead compound derived from 4-(4-Bromophenoxy)piperidine, with a focus on its analgesic and antiplatelet activities. This guide provides a comparative analysis with established drugs, detailed experimental protocols, and insights into its mechanism of action.
In the quest for novel therapeutics, piperidine scaffolds have emerged as a privileged structure in medicinal chemistry, owing to their presence in numerous biologically active compounds. This guide focuses on a promising lead compound, 4-(4'-bromophenyl)-4-piperidinol (PD1), and its derivatives, which have demonstrated significant potential as both analgesic and antiplatelet agents. This document serves as a comprehensive resource, offering a comparative analysis of PD1 and its analogs against standard clinical agents, detailed experimental methodologies for their evaluation, and visual representations of the underlying biological pathways.
Executive Summary
Derivatives of 4-(4'-bromophenyl)-4-piperidinol, particularly the phenacyl derivatives PD3 and PD5, have shown potent analgesic and antiplatelet effects in preclinical studies.[1] These compounds are proposed to exert their effects through modulation of the opioid receptor and prostaglandin synthesis pathways. This guide provides a side-by-side comparison of these novel compounds with the well-established analgesic, morphine, and standard antiplatelet agents, aspirin and clopidogrel. The data presented herein is intended to validate the therapeutic potential of this chemical series and provide a foundation for further drug development efforts.
Comparative Performance Data
The therapeutic potential of the lead compound and its derivatives was evaluated for both analgesic and antiplatelet efficacy. The following tables summarize the key quantitative data, comparing their performance against standard drugs.
Analgesic Activity
The analgesic properties were assessed using the acetic acid-induced writhing test and the tail-flick test in rodent models. These tests measure a compound's ability to alleviate visceral and centrally mediated pain, respectively.
Table 1: Analgesic Efficacy of Lead Compounds vs. Morphine
| Compound | Writhing Test (ED50, mg/kg) | Tail-Flick Test (ED50, mg/kg) | Strain/Species |
| PD1 (Lead Compound) | Data not available | Data not available | Mouse |
| PD3 | Data not available | Data not available | Mouse |
| PD5 | Data not available | Data not available | Mouse |
| Morphine (Standard) | 0.61 - 1.41 | 2.6 - 11.0 | Mouse (BALB/c & C57BL/6J)[2][3] |
Note: While specific ED50 values for the lead compounds in these standardized tests are not yet published, initial studies report a "highly significant analgesic effect" for PD1, PD3, and PD5.[1] Further quantitative dose-response studies are required for a direct comparison.
Antiplatelet Activity
The antiplatelet effects were determined by measuring the inhibition of platelet aggregation induced by various agonists. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 2: Antiplatelet Efficacy of Lead Compounds vs. Standard Antiplatelet Agents
| Compound | Agonist | IC50 | Species |
| PD3 | Platelet Activating Factor | 80 µM | Human |
| PD5 | Platelet Activating Factor | 0.06 mM (60 µM) | Human[1] |
| Aspirin (Standard) | Arachidonic Acid | ~3 µM | Human[4] |
| Clopidogrel (Standard) | ADP | 1.9 ± 0.3 µM (washed platelets) | Human[5][6] |
Mechanism of Action: Signaling Pathways
The analgesic and antiplatelet activities of the lead compounds are believed to be mediated through interactions with the opioid and prostaglandin signaling pathways.
Opioid Receptor Signaling in Analgesia
The analgesic effects of the lead compounds are suggested to involve the opioid receptor system. Opioid receptors, primarily of the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that mediate pain relief.[7][8] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels.[9][10] These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.[7]
Caption: Opioid Receptor Signaling Pathway for Analgesia.
Prostaglandin Synthesis and Platelet Aggregation
The antiplatelet effects of the lead compounds are likely due to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds derived from arachidonic acid that play a crucial role in inflammation and platelet aggregation.[11][12] The enzyme cyclooxygenase (COX) converts arachidonic acid into prostaglandin H2 (PGH2), which is then converted to thromboxane A2 (TXA2), a potent platelet aggregator.[13][14] Inhibition of this pathway reduces TXA2 levels, thereby preventing platelet activation and aggregation.[11]
Caption: Prostaglandin Synthesis Pathway in Platelet Aggregation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Acetic Acid-Induced Writhing Test (Analgesia)
This test is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.[15]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Grouping: Mice are divided into control, standard, and test groups.
-
Drug Administration: The test compounds (PD1, PD3, PD5), vehicle (control), or a standard analgesic like morphine are administered, typically intraperitoneally (i.p.) or orally (p.o.).[16]
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% or 1% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[16][17][18]
-
Observation: The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.[16][19]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.
Tail-Flick Test (Analgesia)
This method assesses centrally mediated analgesia.
-
Animals: Rats or mice are commonly used.[20]
-
Apparatus: A tail-flick apparatus that applies a radiant heat source to the animal's tail is used.[20][21]
-
Baseline Latency: The basal reaction time of each animal to the heat stimulus is recorded before drug administration. This is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[22]
-
Drug Administration: The test compounds or a standard drug like morphine are administered.
-
Test Latency: The tail-flick latency is measured at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).[22]
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The ED50 can be calculated from the dose-response data.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood collected from healthy human donors using an anticoagulant (e.g., sodium citrate).[10]
-
Instrumentation: A platelet aggregometer is used to measure the change in light transmittance through the PRP sample as platelets aggregate.[10]
-
Procedure:
-
PRP is placed in a cuvette with a stir bar and incubated at 37°C.
-
The test compound or vehicle is added to the PRP and incubated for a short period.
-
A platelet agonist, such as arachidonic acid, ADP, or collagen, is added to induce aggregation.[10][23]
-
The change in light transmittance is recorded over time.
-
-
Data Analysis: The percentage of platelet aggregation is calculated. The IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%, is determined from a concentration-response curve.
Caption: General Experimental Workflow for Evaluating Therapeutic Potential.
Conclusion and Future Directions
The lead compound 4-(4'-bromophenyl)-4-piperidinol (PD1) and its derivatives, particularly PD3 and PD5, represent a promising new class of therapeutic agents with dual analgesic and antiplatelet activities. While initial findings are encouraging, further research is necessary to fully elucidate their therapeutic potential. Key future directions include:
-
Quantitative In Vivo Analgesic Studies: Determining the ED50 values of the lead compounds in validated animal models of pain is crucial for a direct comparison with morphine and other standard analgesics.
-
Mechanism of Action Studies: Further investigation is needed to confirm the precise molecular targets and signaling pathways involved in both the analgesic and antiplatelet effects. This includes binding studies with opioid receptors and enzymatic assays with cyclooxygenase.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 4-(4-bromophenoxy)piperidine scaffold will help in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Safety and Toxicology Profiling: Comprehensive preclinical safety and toxicology studies are essential to assess the therapeutic window and potential adverse effects of these novel compounds.
This guide provides a solid foundation for researchers and drug developers to build upon in the journey of translating this promising chemical scaffold into a clinically viable therapeutic.
References
- 1. conductscience.com [conductscience.com]
- 2. Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-dependent and strain-dependent influences of morphine on mouse social investigation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. biodatacorp.com [biodatacorp.com]
- 11. Prostaglandin - Wikipedia [en.wikipedia.org]
- 12. helena.com [helena.com]
- 13. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. High concentrations of arachidonic acid induce platelet aggregation and serotonin release independent of prostaglandin endoperoxides and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 19. saspublishers.com [saspublishers.com]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. helena.com [helena.com]
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenoxy)piperidine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(4-Bromophenoxy)piperidine hydrochloride, a compound often used in pharmaceutical research.
Disclaimer: The following procedures are based on safety data sheets for structurally similar compounds, as a specific safety data sheet for this compound was not available. It is crucial to consult your institution's environmental health and safety (EHS) office and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as special or hazardous waste. This involves collection, proper labeling, and transfer to a licensed disposal facility.
-
Containment:
-
Ensure the compound is in a solid, stable form.
-
If dealing with a spill, carefully sweep the solid material to avoid generating dust.
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container.
-
-
Labeling:
-
The container must be clearly labeled with the chemical name: "this compound".
-
Include any relevant hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Arranging for Disposal:
Important Considerations:
-
Do NOT dispose of this compound by pouring it down the drain or mixing it with general laboratory waste. Discharge into the environment must be avoided.
-
In the event of a fire, use dry powder or carbon dioxide extinguishers.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Summary of Key Disposal Information
| Parameter | Guideline |
| Disposal Method | Treat as special or hazardous waste.[1] |
| Container | Labeled, sealed, and chemically compatible. |
| Environmental Precautions | Avoid release to drains or waterways. |
| Professional Consultation | Contact your institution's EHS office or a licensed disposal company.[1] |
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling 4-(4-Bromophenoxy)piperidine hydrochloride
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(4-Bromophenoxy)piperidine hydrochloride, ensuring a secure laboratory environment. The procedural guidance herein is designed to directly address operational questions and establish a trusted source for laboratory safety and chemical handling.
Hazard Identification and Precautions: this compound is a compound that requires careful handling. Based on data for the compound and its structural analogs, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, it is crucial to prevent contact with skin and eyes, and to avoid inhalation of dust or fumes.[2][3][4] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield provides additional protection against splashes.[3][6][7][8] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3][6] |
| Lab Coat or Gown | A disposable, long-sleeved gown is required to prevent contamination of personal clothing.[6] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement to prevent inhalation of dust particles.[6] |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical to minimize exposure risk and ensure a safe laboratory environment.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[5]
-
Gather all necessary equipment and reagents.
-
Don the required personal protective equipment (PPE) in the correct sequence.
-
-
Handling:
-
Post-Handling:
Caption: A logical workflow for the safe handling of chemical compounds.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All disposable PPE and materials that have come into contact with the compound should be considered hazardous waste.[6]
-
Waste Collection:
-
Waste Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[6] Contaminated packaging should be disposed of as unused product.[4]
By implementing these safety and handling protocols, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of personnel and the integrity of research.
References
- 1. 4-(4'-BROMOPHENYL)PIPERIDINE HYDROCHLORIDE | 769944-79-8 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
